molecular formula C11H7N5O4 B1683505 YM 900 CAS No. 143151-35-3

YM 900

カタログ番号: B1683505
CAS番号: 143151-35-3
分子量: 273.20 g/mol
InChIキー: GBWIZNYOJITVFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YM-900, also known as YM-90K, is an AMPA receptor antagonist and glutamate receptor antagonist potentially for the treatment of stroke.

特性

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15/h1-5H,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWIZNYOJITVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143151-35-3
Record name YM-90K free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143151353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-90K FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ3Z56W8Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

YM-900: A Technical Guide to its Mechanism of Action as a Potent AMPA/Kainate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides an in-depth overview of the mechanism of action of YM-900, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its place in relevant signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in neurodegenerative disorders such as stroke.

Core Mechanism of Action: Antagonism of AMPA/Kainate Receptors

YM-900 exerts its pharmacological effects primarily by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors. These ionotropic glutamate receptors are crucial for fast synaptic transmission in the central nervous system. By blocking these receptors, YM-900 effectively reduces excessive neuronal excitation, a key contributor to excitotoxic cell death observed in various neurological conditions.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of YM-900 for various glutamate receptor subtypes. These studies, primarily conducted using rat brain membranes, demonstrate a high affinity and selectivity for the AMPA receptor.

Receptor SubtypeRadioligandYM-900 Ki (μM)Reference
AMPA[3H]-AMPA0.084[1]
Kainate[3H]-Kainate2.2[1]
NMDA (glutamate site)[3H]-L-glutamate>100[1]
NMDA (glycine site)[3H]-Glycine37[1]
In Vitro Functional Antagonism

Electrophysiological studies have confirmed the competitive nature of YM-900's antagonism at the AMPA receptor. In Xenopus oocytes expressing rat cortical mRNA, YM-900 competitively inhibited kainate-induced currents. Schild analysis yielded a pA2 value of 6.83, further supporting a competitive mechanism of action.[2]

ParameterValueExperimental SystemReference
pA2 (vs. Kainate)6.83 ± 0.01Rat cortical mRNA-injected Xenopus oocytes[2]

Signaling Pathways and Downstream Effects

The neuroprotective effects of YM-900 stem from its ability to attenuate the downstream signaling cascades initiated by excessive AMPA and kainate receptor activation. A primary consequence of this antagonism is the prevention of excitotoxic neuronal death.

Prevention of Excitotoxicity

Overactivation of AMPA/kainate receptors leads to an excessive influx of Na+ and Ca2+ ions, triggering a cascade of intracellular events including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal apoptosis and necrosis. By blocking these receptors, YM-900 directly mitigates these initial triggers of excitotoxicity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Excess) AMPAR AMPA/Kainate Receptor Glutamate->AMPAR Binds IonInflux Na+ / Ca2+ Influx AMPAR->IonInflux Activates YM900 YM-900 YM900->AMPAR Blocks Excitotoxicity Excitotoxicity (Neuronal Death) IonInflux->Excitotoxicity ERK_pathway ERK/MAPK Pathway IonInflux->ERK_pathway ERK_pathway->Excitotoxicity

Figure 1. Mechanism of YM-900 in preventing excitotoxicity.
Modulation of the ERK/MAPK Pathway

Recent evidence suggests that AMPA receptor antagonists may also exert their effects through the modulation of intracellular signaling cascades such as the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. Overactivation of this pathway is implicated in excitotoxic cell death. By inhibiting the initial calcium influx through AMPA receptors, YM-900 may prevent the aberrant activation of the ERK/MAPK pathway, contributing to its neuroprotective profile.[3][4]

In Vivo Efficacy

The therapeutic potential of YM-900 has been demonstrated in several animal models of neurological disorders, most notably epilepsy and cerebral ischemia.

Anticonvulsant Activity

In a model of audiogenic seizures in DBA/2 mice, YM-900 exhibited potent anticonvulsant activity, highlighting its ability to suppress neuronal hyperexcitability.

Animal ModelEndpointYM-900 ED50 (mg/kg, i.p.)Reference
Audiogenic seizures in DBA/2 miceTonic seizure suppression2.54[1]
Neuroprotection in Cerebral Ischemia

YM-900 has shown significant neuroprotective effects in both global and focal cerebral ischemia models, suggesting its potential as a treatment for stroke.

Ischemia ModelAnimalTreatment RegimenOutcomeReference
Global IschemiaMongolian Gerbils15 mg/kg i.p. x 3 (1h post-ischemia)Prevented delayed neuronal death in hippocampal CA1[1]
Focal Ischemia (MCAO)F344 Rats30 mg/kg i.v. bolus + 10 mg/kg/h for 4hReduced volume of ischemic damage in the cerebral cortex[1]
Focal Ischemia (thrombotic MCAO)Rats10-20 mg/kg/h for 4h (up to 3h post-occlusion)Dose-dependent reduction in infarct size[5]
Focal Ischemia (MCAO)Cats0.5 mg/5 ml/kg/h i.v. (10 min post-occlusion)Markedly reduced volume of ischemic damage[6]

Experimental Protocols

Radioligand Binding Assay ([3H]-AMPA Displacement)

This protocol outlines the general procedure for determining the binding affinity of YM-900 to AMPA receptors.

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-AMPA and varying concentrations of YM-900 in a suitable buffer. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled AMPA receptor agonist (e.g., L-glutamate).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

G start Start prep Membrane Preparation start->prep assay Binding Assay (Incubation) prep->assay filtration Filtration & Washing assay->filtration quant Scintillation Counting filtration->quant analysis Data Analysis (IC50, Ki) quant->analysis end End analysis->end

Figure 2. Workflow for the [3H]-AMPA radioligand binding assay.
In Vivo Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common method for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of YM-900.

  • Animal Preparation: Rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted into the ICA via the ECA stump. The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

  • Drug Administration: YM-900 or vehicle is administered intravenously at the desired dose and time point relative to the MCA occlusion.

  • Reperfusion (optional): For transient ischemia models, the filament is withdrawn after a defined period to allow for reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points post-occlusion.

  • Infarct Volume Measurement: After a predetermined survival period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted and non-infarcted tissue. The infarct volume is then quantified using image analysis software.

G start Start anesthesia Anesthesia & Animal Prep start->anesthesia surgery MCAO Surgery anesthesia->surgery drug_admin YM-900/Vehicle Administration surgery->drug_admin reperfusion Reperfusion (optional) drug_admin->reperfusion neuro_assess Neurological Assessment reperfusion->neuro_assess euthanasia Euthanasia & Brain Removal neuro_assess->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Analysis staining->analysis end End analysis->end

Figure 3. Experimental workflow for the MCAO in vivo model.

Conclusion

YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist. Its mechanism of action, centered on the inhibition of excitotoxic glutamatergic neurotransmission, is supported by robust in vitro and in vivo data. The quantitative data on its receptor affinity and its demonstrated efficacy in preclinical models of epilepsy and stroke underscore its potential as a therapeutic agent for neurological disorders characterized by excessive neuronal excitation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the pharmacology and therapeutic applications of YM-900.

References

YM-900: A Technical Guide to its Antagonism of Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This technical guide provides a comprehensive overview of YM-900's pharmacological profile, detailing its binding affinities, in vivo efficacy, and the underlying signaling pathways affected by its mechanism of action. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development efforts in the field of neurotherapeutics, particularly for conditions involving glutamate-mediated excitotoxicity such as stroke.[1][3][4]

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. The ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[5] Overactivation of these receptors, particularly AMPA and kainate receptors, can lead to excessive calcium influx and subsequent neuronal damage, a process known as excitotoxicity. This phenomenon is implicated in the pathophysiology of various neurological disorders, including epilepsy and cerebral ischemia.

YM-900 (6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione) is a quinoxalinedione (B3055175) derivative that has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2] Its mechanism of action is centered on the selective antagonism of AMPA and kainate receptors, thereby mitigating the detrimental effects of excessive glutamate release. This guide will delve into the technical details of YM-900's interaction with these receptors and its therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on YM-900's binding affinity and in vivo potency.

Table 1: YM-900 Binding Affinity (Ki) at Glutamate Receptor Sites

Receptor SiteRadioligandKi (µM)
AMPA[³H]-AMPA0.084
Kainate[³H]-Kainate2.2
NMDA[³H]-L-Glutamate>100
Glycine (NMDA Co-agonist site)[³H]-Glycine37

Data from radioligand binding assays using rat brain membranes.[2]

Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice

CompoundED₅₀ (mg/kg, i.p.) for Tonic Seizure
YM-9002.54
NBQX7.17

ED₅₀ values were determined in an audiogenic seizure model.[2]

Mechanism of Action and Signaling Pathways

YM-900 exerts its effects by competitively blocking the binding of glutamate to AMPA and kainate receptors. This antagonism prevents the opening of their associated ion channels, thereby reducing the influx of Na⁺ and Ca²⁺ into the postsynaptic neuron. The downstream consequences of this blockade are a reduction in neuronal depolarization and the prevention of excitotoxic cell death.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate triggers a cascade of intracellular events. Antagonism by YM-900 disrupts these pathways.

AMPA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds YM900 YM-900 YM900->AMPA_R Blocks Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to CaMKII CaMKII Ion_Channel->CaMKII Activates Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity PKA PKA CaMKII->PKA MAPK_Pathway MAPK Pathway PKA->MAPK_Pathway CREB CREB MAPK_Pathway->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

AMPA receptor signaling pathway and the inhibitory action of YM-900.
Kainate Receptor Signaling Pathway

Kainate receptors have dual functions, acting as both ion channels and metabotropically through G-protein coupling to modulate neurotransmitter release. YM-900's antagonism affects both these functions.

Kainate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate Kainate_R Kainate Receptor Glutamate->Kainate_R Binds YM900 YM-900 YM900->Kainate_R Blocks Ion_Channel Ion Channel (Na+, K+) Kainate_R->Ion_Channel Opens (Ionotropic) G_Protein G-Protein (Gq/11) Kainate_R->G_Protein Activates (Metabotropic) PLC PLC G_Protein->PLC PKC PKC PLC->PKC Modulation Modulation of Neurotransmitter Release PKC->Modulation

Kainate receptor signaling and the inhibitory action of YM-900.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize YM-900.

Radioligand Binding Assay for AMPA Receptors

This protocol is for determining the binding affinity of YM-900 for AMPA receptors using [³H]-AMPA.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare rat brain membranes Incubate Incubate membranes with [3H]-AMPA and varying concentrations of YM-900 Membrane_Prep->Incubate Reagents Prepare assay buffer, [3H]-AMPA, and YM-900 solutions Reagents->Incubate Filter Rapidly filter mixture through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail to filters Wash->Scintillation Count Count radioactivity using a scintillation counter Scintillation->Count Analyze Analyze data to determine Ki value Count->Analyze

Workflow for the [³H]-AMPA radioligand binding assay.

Protocol Steps:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-AMPA (at a concentration near its Kd), and varying concentrations of YM-900. For total binding, add vehicle instead of YM-900. For non-specific binding, add a high concentration of a known AMPA agonist (e.g., unlabeled AMPA or glutamate).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of YM-900 concentration and use non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This model is used to assess the anticonvulsant properties of YM-900.

Protocol Steps:

  • Animal Acclimatization: Acclimate male DBA/2 mice (21-28 days old) to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer YM-900 or vehicle (e.g., saline) intraperitoneally (i.p.) at various doses.

  • Audiogenic Stimulus: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually into a sound-attenuating chamber. Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for a fixed duration (e.g., 60 seconds).

  • Seizure Scoring: Observe and score the seizure response. A common scoring system includes: wild running, clonic seizure, tonic seizure, and respiratory arrest.

  • Data Analysis: Determine the percentage of mice in each treatment group that exhibit a tonic seizure. Calculate the ED₅₀ value (the dose at which 50% of the animals are protected from the tonic seizure component) using probit analysis.

Global Cerebral Ischemia Model in Mongolian Gerbils

This model evaluates the neuroprotective effects of YM-900 in a global ischemia setting.

Protocol Steps:

  • Anesthesia and Surgery: Anesthetize adult Mongolian gerbils. Make a ventral midline incision in the neck to expose both common carotid arteries.

  • Induction of Ischemia: Occlude both common carotid arteries simultaneously using non-traumatic arterial clips for a specific duration (e.g., 5 minutes) to induce global cerebral ischemia.

  • Reperfusion: After the occlusion period, remove the clips to allow reperfusion. Suture the incision.

  • Drug Administration: Administer YM-900 or vehicle at specified time points post-ischemia (e.g., 1, 3, and 5 hours) via i.p. injection.

  • Neurological and Histological Assessment: At a predetermined survival time (e.g., 7 days), assess neurological deficits. Perfuse the animals, remove the brains, and process for histological analysis (e.g., Nissl staining) to quantify neuronal damage, particularly in the hippocampal CA1 region.

  • Data Analysis: Compare the extent of neuronal damage in the YM-900-treated groups to the vehicle-treated group.

Focal Cerebral Ischemia Model in Rats

This model assesses the efficacy of YM-900 in a focal stroke model.

Protocol Steps:

  • Anesthesia and Surgery: Anesthetize an adult rat (e.g., F344 strain). Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia: Ligate the CCA and the ECA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer YM-900 or vehicle as an intravenous (i.v.) bolus followed by a continuous infusion for a set duration (e.g., 4 hours), starting at the time of occlusion.

  • Reperfusion (Optional): For a transient focal ischemia model, the suture can be withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.

  • Infarct Volume Assessment: At a predetermined time after the onset of ischemia (e.g., 24 hours), euthanize the rat, remove the brain, and slice it into coronal sections. Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area.

  • Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct volumes between the YM-900 and vehicle-treated groups.

Conclusion

YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist. The quantitative data on its binding affinities and in vivo efficacy demonstrate its significant potential as a neuroprotective agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of YM-900 and similar compounds in the treatment of neurological disorders characterized by glutamate excitotoxicity. Further studies are warranted to fully elucidate its clinical potential.

References

YM-900 (CAS 143151-35-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent AMPA/Kainate Receptor Antagonist for Neuroprotection

This technical guide provides a comprehensive overview of YM-900 (also known as YM90K), a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. YM-900 has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke and other neurodegenerative disorders where glutamate (B1630785) excitotoxicity plays a critical role. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, chemical properties, experimental data, and relevant protocols.

Core Compound Information

PropertyValueReference
CAS Number 143151-35-3[1][2]
Alternate Names YM90K, YM-90K[1][2]
Molecular Formula C₁₁H₇N₅O₄[1][3]
Molecular Weight 273.21 g/mol [1]
IUPAC Name 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione[1]
Mechanism of Action AMPA Receptor Antagonist, Glutamate Receptor Antagonist[1][2][4]
Potential Therapeutic Area Stroke, Neurodegenerative Disorders[1][2][4]

Mechanism of Action: Attenuating Glutamate Excitotoxicity

YM-900 exerts its neuroprotective effects by antagonizing AMPA and kainate receptors, which are key mediators of fast excitatory neurotransmission in the central nervous system.[4] Under pathological conditions such as ischemic stroke, excessive release of the neurotransmitter glutamate leads to overactivation of these receptors. This overstimulation results in a massive influx of ions, particularly Ca²⁺, into neurons. The subsequent intracellular Ca²⁺ overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death, a process known as excitotoxicity.[5][6]

By blocking AMPA and kainate receptors, YM-900 prevents this excessive ion influx, thereby mitigating the downstream neurotoxic cascade and preserving neuronal integrity.[4]

Signaling Pathway in Glutamate Excitotoxicity and the Role of YM-900

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Opens Channel YM900 YM-900 YM900->AMPA_R Blocks JNK_Activation JNK Activation Ca_Influx->JNK_Activation Triggers Neuronal_Death Neuronal Death JNK_Activation->Neuronal_Death Leads to

Caption: Glutamate excitotoxicity pathway and the inhibitory action of YM-900.

Quantitative Data

The following tables summarize the key quantitative data reported for YM-900.

In Vitro Receptor Binding Affinity
RadioligandTargetPreparationKᵢ (µM)
[³H]-AMPAAMPA ReceptorRat brain membranes0.084
[³H]-KainateKainate ReceptorRat brain membranes2.2
[³H]-L-GlutamateNMDA ReceptorRat brain membranes> 100
[³H]-GlycineGlycine site on NMDA ReceptorRat brain membranes37
Reference:[4]
In Vivo Anticonvulsant Activity
Animal ModelSeizure TypeAdministrationED₅₀ (mg/kg)
DBA/2 MiceAudiogenic Tonic SeizureIntraperitoneal (i.p.)2.54
Reference:[4]
In Vivo Neuroprotective Efficacy
Animal ModelIschemia ModelTreatment RegimenOutcome
Mongolian GerbilsGlobal Ischemia (5 min)15 mg/kg i.p. x 3 (1h post-ischemia)Significant prevention of delayed neuronal death in hippocampal CA1 region
F344 RatsFocal Ischemia (MCAO)30 mg/kg i.v. bolus + 10 mg/kg/h for 4hReduced volume of ischemic damage in the cerebral cortex
Reference:[4][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and potential replication of findings.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity of YM-900 to various glutamate receptor subtypes.

Materials:

  • Rat brain membranes (crude synaptic membranes)

  • Radioligands: [³H]-AMPA, [³H]-Kainate, [³H]-L-Glutamate, [³H]-Glycine

  • YM-900 (or other competing non-labeled ligands)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to isolate the membrane fraction. Wash the pellet by resuspension and centrifugation.

  • Binding Reaction: In a reaction tube, combine the prepared rat brain membranes, a fixed concentration of the radioligand, and varying concentrations of YM-900.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of YM-900 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Neuroprotection Study: Global Cerebral Ischemia in Mongolian Gerbils

Objective: To assess the neuroprotective effect of YM-900 on delayed neuronal death following global cerebral ischemia.

Materials:

  • Male Mongolian gerbils (e.g., 60-80 g)

  • Anesthetic (e.g., halothane (B1672932) or isoflurane)

  • Vascular occluders or clips

  • YM-900 solution for injection

  • Histological staining reagents (e.g., cresyl violet)

  • Microscope

Procedure:

  • Anesthesia and Surgery: Anesthetize the gerbils. Make a ventral midline incision in the neck to expose both common carotid arteries.

  • Induction of Ischemia: Occlude both common carotid arteries for a specific duration (e.g., 5 minutes) using vascular clips to induce global cerebral ischemia.

  • Reperfusion: After the ischemic period, remove the clips to allow reperfusion of the brain.

  • Drug Administration: Administer YM-900 (e.g., 15 mg/kg, i.p.) at a specified time point after reperfusion (e.g., 1 hour). A typical regimen involves multiple injections.

  • Post-operative Care and Observation: Suture the incision and allow the animals to recover. Monitor for neurological deficits and overall health.

  • Histological Analysis: After a set survival period (e.g., 7 days), euthanize the animals and perfuse the brains with a fixative. Section the brains and perform histological staining (e.g., cresyl violet) to visualize neuronal cell bodies.

  • Quantification of Neuronal Damage: Count the number of viable neurons in specific brain regions, such as the CA1 sector of the hippocampus, which is particularly vulnerable to ischemic damage. Compare the neuronal survival in YM-900-treated animals to a vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo neuroprotection study.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_ischemia Ischemia Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mongolian Gerbil) Anesthesia Anesthesia Animal_Model->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion Bilateral Carotid Artery Occlusion (e.g., 5 min) Surgery->Occlusion Reperfusion Removal of Occlusion (Reperfusion) Occlusion->Reperfusion Drug_Admin YM-900 or Vehicle Administration (e.g., i.p.) Reperfusion->Drug_Admin Observation Post-operative Observation Drug_Admin->Observation Histology Histological Processing (e.g., 7 days post-op) Observation->Histology Data_Analysis Quantification of Neuronal Damage & Statistical Analysis Histology->Data_Analysis

Caption: A generalized workflow for in vivo neuroprotection studies of YM-900.

Conclusion

YM-900 is a potent and selective AMPA/kainate receptor antagonist with demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action directly targets a key pathway in glutamate-induced excitotoxicity. The quantitative data on its receptor binding affinity and in vivo efficacy provide a strong basis for its potential as a therapeutic agent for stroke and other neurodegenerative conditions. The experimental protocols and workflows outlined in this guide offer a framework for further investigation and development of this promising compound. Further research into its pharmacokinetic and safety profiles in more advanced models is warranted to translate these preclinical findings into clinical applications.

References

Preclinical Data on YM-900: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have demonstrated its neuroprotective effects in various models of cerebral ischemia and anticonvulsant activity. This document provides a comprehensive overview of the available preclinical data on YM-900, including its pharmacological profile, in vivo efficacy, and detailed experimental methodologies. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Pharmacological Profile

YM-900 is a quinoxalinedione (B3055175) derivative that acts as a glutamate (B1630785) receptor antagonist. Its primary mechanism of action is the competitive inhibition of AMPA and kainate receptors, which are key mediators of excitatory neurotransmission in the central nervous system.

Receptor Binding Affinity

In vitro radioligand binding assays have been conducted to determine the affinity of YM-900 for various glutamate receptor subtypes in rat brain membranes. The results demonstrate a high affinity for the AMPA receptor and a lower affinity for the kainate receptor, with negligible activity at the NMDA receptor complex.

Table 1: Receptor Binding Affinity of YM-900

RadioligandTarget ReceptorKi (µM)
[3H]-AMPAAMPA0.084[1]
[3H]-KainateKainate2.2[1]
[3H]-L-GlutamateNMDA (Glutamate site)>100[1]
[3H]-GlycineNMDA (Glycine site)37[1]

In Vivo Efficacy

The neuroprotective and anticonvulsant properties of YM-900 have been evaluated in several animal models. These studies highlight the potential therapeutic utility of YM-900 in conditions characterized by excessive glutamatergic activity, such as stroke and epilepsy.

Neuroprotection in Cerebral Ischemia Models

YM-900 has shown significant neuroprotective effects in both global and focal cerebral ischemia models.

Table 2: Efficacy of YM-900 in Ischemia Models

ModelSpeciesDosing RegimenKey Findings
Global Cerebral IschemiaMongolian Gerbil15 mg/kg i.p. x 3 (administered 1 hour after 5-min ischemia)Significantly prevented delayed neuronal death in the hippocampal CA1 region.[1]
Focal Cerebral Ischemia (MCAO)Rat (F344)30 mg/kg i.v. bolus + 10 mg/kg/h for 4 hoursReduced the volume of ischemic damage in the cerebral cortex.[1]
Focal Cerebral Ischemia (MCAO)Rat10 and 20 mg/kg/h for 4 hours (continuous infusion starting 0-3 hours after MCAO)Dose-dependent reduction in infarct size at 24 and 72 hours post-occlusion.[2]
Anticonvulsant Activity

YM-900 has demonstrated potent anticonvulsant effects in a model of audiogenic seizures.

Table 3: Anticonvulsant Activity of YM-900

ModelSpeciesEndpointED50 (mg/kg, i.p.)
Audiogenic SeizureMouse (DBA/2)Tonic Seizure2.54[1]

The duration of the anticonvulsant effect of YM-900 was observed to be approximately 30 minutes, indicating a short duration of action.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assays
  • Objective: To determine the binding affinity of YM-900 to glutamate receptor subtypes.

  • Protocol:

    • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortices of male Wistar rats. The tissue is homogenized in ice-cold 0.32 M sucrose (B13894) and centrifuged. The resulting pellet is resuspended in distilled water and centrifuged again. The final pellet is washed multiple times by resuspension and centrifugation in 50 mM Tris-HCl buffer.

    • Binding Assay: The membrane preparation is incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, etc.) and varying concentrations of YM-900 in a Tris-HCl buffer.

    • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. The inhibition constant (Ki) is calculated from the IC50 values (concentration of YM-900 that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[3][4][5][6][7]

Global Cerebral Ischemia Model in Mongolian Gerbils
  • Objective: To evaluate the neuroprotective effect of YM-900 on delayed neuronal death after global cerebral ischemia.

  • Protocol:

    • Animal Model: Male Mongolian gerbils are used.

    • Ischemia Induction: Under anesthesia, both common carotid arteries are exposed and occluded with aneurysm clips for 5 minutes to induce transient global cerebral ischemia.

    • Drug Administration: YM-900 (15 mg/kg) or vehicle is administered intraperitoneally (i.p.) at 1, 2, and 3 hours after reperfusion.

    • Histological Assessment: Seven days after ischemia, the animals are euthanized, and their brains are removed and fixed. Coronal sections of the hippocampus are stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the CA1 region. The number of surviving pyramidal cells is counted.[8][9][10][11][12]

Focal Cerebral Ischemia Model in Rats (MCAO)
  • Objective: To assess the effect of YM-900 on infarct volume following focal cerebral ischemia.

  • Protocol:

    • Animal Model: Male F344 rats are used.

    • Ischemia Induction: The middle cerebral artery (MCA) is occluded using a photochemical-induced thrombosis model. A photosensitive dye (e.g., Rose Bengal) is administered intravenously, and the MCA is irradiated with a specific wavelength of light to induce a thrombus and subsequent occlusion.[13][14][15][16][17]

    • Drug Administration: YM-900 is administered as an intravenous (i.v.) bolus followed by a continuous infusion for 4 hours, starting at various time points after the onset of ischemia.

    • Infarct Volume Measurement: 24 to 72 hours after MCAO, the animals are euthanized, and their brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then calculated from the stained sections.

Audiogenic Seizure Model in DBA/2 Mice
  • Objective: To determine the anticonvulsant efficacy of YM-900.

  • Protocol:

    • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[1][2][18][19][20]

    • Drug Administration: YM-900 or vehicle is administered intraperitoneally at various doses.

    • Seizure Induction: At the time of expected peak drug effect, the mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 120 dB) for a fixed duration.

    • Behavioral Assessment: The animals are observed for the occurrence of different seizure phases: wild running, clonic seizure, tonic seizure, and respiratory arrest. The presence or absence of the tonic seizure phase is typically used as the endpoint to determine the anticonvulsant effect.

    • Data Analysis: The dose that protects 50% of the animals from the tonic seizure (ED50) is calculated using probit analysis.

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling Pathway

YM-900 exerts its effects by blocking the ionotropic AMPA and kainate receptors, thereby inhibiting the downstream signaling cascade initiated by glutamate binding. This leads to a reduction in excessive neuronal excitation and subsequent excitotoxicity.

glutamate_signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_ion Ion Influx Glutamate_vesicle Glutamate in Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release AMPA_R AMPA Receptor Glutamate_release->AMPA_R Glutamate Kainate_R Kainate Receptor Glutamate_release->Kainate_R Glutamate Na_influx Na+ Influx AMPA_R->Na_influx Kainate_R->Na_influx NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Depolarization Depolarization Na_influx->Depolarization Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Depolarization->NMDA_R YM900 YM-900 YM900->AMPA_R Inhibition YM900->Kainate_R Inhibition

Caption: Glutamate signaling pathway and the inhibitory action of YM-900.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates the typical workflow for evaluating the neuroprotective efficacy of a compound like YM-900 in a rodent model of cerebral ischemia.

experimental_workflow start Animal Acclimatization ischemia Induction of Cerebral Ischemia (e.g., MCAO) start->ischemia treatment Drug Administration (YM-900 or Vehicle) ischemia->treatment monitoring Post-operative Monitoring (Neurological Scoring) treatment->monitoring endpoint Endpoint Assessment (e.g., 24-72 hours) monitoring->endpoint euthanasia Euthanasia & Brain Collection endpoint->euthanasia staining Histological Staining (e.g., TTC) euthanasia->staining analysis Infarct Volume Analysis staining->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

Caption: Workflow for preclinical evaluation of neuroprotective agents.

Pharmacokinetics and Toxicology

Detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology (including safety pharmacology, genotoxicity, and repeated-dose toxicity) of YM-900 is limited in the currently available scientific literature. For a complete understanding of the drug's profile, these studies would be essential.

  • Pharmacokinetics: These studies would typically involve administering YM-900 to animal species (e.g., rats, dogs) and measuring its concentration in plasma and various tissues over time to determine parameters such as bioavailability, half-life, volume of distribution, and clearance.

  • Toxicology:

    • Safety Pharmacology: Would assess the potential adverse effects of YM-900 on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems.[21][22][23][24]

    • Genotoxicity: A battery of in vitro and in vivo tests would be conducted to evaluate the potential of YM-900 to cause damage to genetic material.[25][26][27]

    • Repeated-Dose Toxicity: Would involve administering YM-900 daily to rodents and a non-rodent species for an extended period (e.g., 28 or 90 days) to identify potential target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).[28][29][30][31][32]

Conclusion

The preclinical data for YM-900 strongly support its profile as a potent and selective AMPA/kainate receptor antagonist. The compound has demonstrated significant neuroprotective efficacy in relevant animal models of ischemic stroke and robust anticonvulsant activity. The detailed experimental protocols provided herein offer a basis for further investigation and replication of these key findings. While the publicly available data on pharmacokinetics and toxicology are not extensive, the existing efficacy data suggest that YM-900 holds promise as a therapeutic candidate for neurological disorders characterized by excitotoxicity. Further studies are warranted to fully elucidate its safety and pharmacokinetic profile to support potential clinical development.

References

YM-900: A Potent AMPA Receptor Antagonist for Neuroprotection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the core data supporting the neuroprotective profile of YM-900. It includes a detailed examination of its mechanism of action, a summary of key quantitative data from in vitro and in vivo studies, and a description of the experimental protocols used to evaluate its efficacy. Furthermore, this document presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of YM-900's therapeutic potential in the context of ischemic neuronal injury.

Introduction

Cerebral ischemia, characterized by a reduction or cessation of blood flow to the brain, triggers a complex cascade of pathological events leading to neuronal cell death and subsequent neurological deficits. One of the primary mechanisms implicated in this process is glutamate-mediated excitotoxicity.[1] During ischemia, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and AMPA receptors.[1] While NMDA receptor antagonists have been extensively studied, their clinical translation has been hampered by significant side effects.[1] This has shifted focus towards the therapeutic potential of AMPA receptor antagonists.

YM-900 has emerged as a promising neuroprotective agent due to its high affinity and selectivity for the AMPA receptor.[2] By blocking this receptor, YM-900 effectively mitigates the downstream effects of excessive glutamate stimulation, thereby preventing delayed neuronal death, a hallmark of ischemic brain injury.[2][3] This guide synthesizes the critical preclinical data on YM-900, offering a detailed resource for researchers and professionals in the field of neuroprotective drug development.

Mechanism of Action: Targeting Glutamate Excitotoxicity

The neuroprotective effect of YM-900 is primarily attributed to its competitive antagonism of the AMPA receptor.[2] In the ischemic brain, the pathological accumulation of glutamate leads to persistent activation of AMPA receptors, resulting in excessive sodium influx and subsequent neuronal depolarization. This triggers a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately culminating in neuronal death.[1][3]

YM-900 competitively binds to the glutamate binding site on the AMPA receptor, preventing its activation by glutamate.[2] This blockade of the AMPA receptor is a critical intervention point in the excitotoxic cascade.

The proposed signaling pathway for YM-900's neuroprotective action is depicted below:

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Release Glutamate Release AMPA-R Activation AMPA-R Activation Glutamate Release->AMPA-R Activation Na+ Influx Na+ Influx AMPA-R Activation->Na+ Influx Ca2+ Overload Ca2+ Overload Na+ Influx->Ca2+ Overload Neuronal Death Neuronal Death Ca2+ Overload->Neuronal Death YM-900 YM-900 AMPA-R Blockade AMPA-R Blockade YM-900->AMPA-R Blockade AMPA-R Blockade->AMPA-R Activation G Start Start Anesthesia Anesthetize Mongolian Gerbil Start->Anesthesia IschemiaInduction Bilateral Common Carotid Artery Occlusion (5 min) Anesthesia->IschemiaInduction Reperfusion Remove Occlusion to Allow Reperfusion IschemiaInduction->Reperfusion DrugAdministration Administer YM-900 or Vehicle (i.p.) at various time points post-ischemia Reperfusion->DrugAdministration Survival Allow survival for a defined period (e.g., 7 days) DrugAdministration->Survival Histology Perfuse-fix brain and perform histological analysis (e.g., counting surviving neurons in hippocampal CA1) Survival->Histology DataAnalysis Quantify neuronal death and compare between groups Histology->DataAnalysis End End DataAnalysis->End G Start Start Anesthesia Anesthetize Rat Start->Anesthesia IschemiaInduction Induce Thrombotic Middle Cerebral Artery (MCA) Occlusion (photochemical method) Anesthesia->IschemiaInduction DrugAdministration Administer YM-900 or Vehicle (i.v. infusion) starting at different times post-occlusion IschemiaInduction->DrugAdministration Survival Allow survival for a defined period (e.g., 24 or 72h) DrugAdministration->Survival InfarctMeasurement Measure infarct size using histochemical techniques (e.g., TTC staining) Survival->InfarctMeasurement DataAnalysis Quantify infarct volume and compare between groups InfarctMeasurement->DataAnalysis End End DataAnalysis->End

References

YM-900 for Stroke Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. A key mechanism in this pathological process is excitotoxicity, primarily mediated by the overactivation of glutamate (B1630785) receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major player in fast excitatory neurotransmission, has been identified as a critical target for therapeutic intervention. This technical guide provides an in-depth overview of YM-900, a potent and selective AMPA receptor antagonist, and its potential as a neuroprotective agent in the context of ischemic stroke research. We will delve into its mechanism of action, summarize key preclinical efficacy data, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: Attenuation of Excitotoxic Cascade

YM-900 (also known as YM90K) is a competitive antagonist of the AMPA subtype of ionotropic glutamate receptors. During an ischemic event, the lack of oxygen and glucose leads to a massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates AMPA receptors, causing an excessive influx of Na+ and Ca2+ ions into the postsynaptic neuron. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and lipases, and the production of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis.

By competitively binding to the glutamate recognition site on the AMPA receptor, YM-900 prevents its activation by glutamate. This blockade of the AMPA receptor mitigates the excessive ion influx, thereby interrupting the downstream excitotoxic signaling cascade and preserving neuronal integrity in the ischemic penumbra.

Excitotoxicity Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Ca_Overload Ca2+ Overload Na_Ca_Influx->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Enzyme_Activation Enzyme Activation (Calpains, Caspases) Ca_Overload->Enzyme_Activation ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Enzyme_Activation->Neuronal_Death ROS_Production->Neuronal_Death YM900 YM-900 YM900->AMPA_R Blocks

Figure 1: Mechanism of YM-900 in blocking the excitotoxicity pathway.

Preclinical Efficacy in Stroke Models

The neuroprotective effects of YM-900 have been demonstrated in various preclinical models of focal cerebral ischemia. Studies have consistently shown a reduction in infarct volume and improvement in neurological deficits when YM-900 is administered post-ischemia.

Quantitative Data on Neuroprotection

The efficacy of YM-900 in reducing infarct volume has been quantified in rat models of middle cerebral artery occlusion (MCAO). The data highlights a dose-dependent and time-sensitive neuroprotective effect.

Animal Model Ischemia Model YM-900 Dose Administration Time Post-Occlusion Infarct Volume Reduction (%) Reference
RatThrombotic MCA Occlusion10 mg/kg/h for 4h (i.v.)ImmediateSignificant (dose-dependent)[1]
RatThrombotic MCA Occlusion20 mg/kg/h for 4h (i.v.)ImmediateSignificant (dose-dependent)[1]
RatMCA Occlusion2.5-20 mg/kg/h for 4h (i.v.)Immediate39% (at highest dose)[2]
RatMCA Occlusion20 mg/kg/h for 4h (i.v.)Up to 2 hours45%[2]
Spontaneously Hypertensive RatThrombotic Distal MCA OcclusionNot specifiedNot specifiedSignificant

Table 1: Summary of YM-900 Efficacy in Reducing Infarct Volume in Rat Stroke Models.

YM-900 Dose Therapeutic Window Observed Efficacy Reference
20 mg/kg/h for 4h (i.v.)0-3 hours post-MCA occlusionConsistent reduction in infarct size[1]

Table 2: Therapeutic Window of YM-900 in a Rat Thrombotic MCA Occlusion Model.

Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides a detailed methodology for a key experimental model used to evaluate the efficacy of YM-900.

Photothrombotic Middle Cerebral Artery (MCA) Occlusion in Rats

This model induces a focal ischemic stroke through a photochemical reaction, leading to the formation of a thrombus in the MCA.[3][4]

Materials:

  • Male spontaneously hypertensive rats

  • Rose Bengal (photosensitizing dye)

  • Krypton laser (568-nm)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Stereotaxic frame

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Surgical Exposure: Make a surgical incision to expose the MCA.

  • Rose Bengal Administration: Administer Rose Bengal intravenously.

  • Photothrombosis: Immediately following dye administration, irradiate the distal MCA with a krypton laser (e.g., at 568 nm) for a specified duration to induce thrombus formation.[3]

  • Wound Closure: Suture the incision and allow the animal to recover.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of infarction.[5][6][7][8][9]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% buffered formalin

  • Brain matrix

  • Image analysis software

Procedure:

  • Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 72 hours), euthanize the rat and perfuse with saline.

  • Brain Slicing: Extract the brain and place it in a brain matrix. Cut coronal sections of a specific thickness (e.g., 2 mm).

  • TTC Incubation: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.[5][6]

  • Fixation: Fix the stained slices in 10% buffered formalin.

  • Image Acquisition and Analysis: Scan or photograph the stained slices. Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.

  • Infarct Volume Calculation: Calculate the total infarct volume by integrating the infarct area over the thickness of the slices. Corrections for brain edema may be necessary.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_analysis Endpoint Analysis A1 Anesthetize Rat A2 Place in Stereotaxic Frame A1->A2 B1 Expose MCA A2->B1 B2 Administer Rose Bengal (i.v.) B1->B2 B3 Laser Irradiation of MCA B2->B3 Induces Thrombus C1 YM-900 or Vehicle Administration B3->C1 D1 Euthanize & Perfuse B3->D1 After 24-72h C2 Neurological Assessment C1->C2 C2->D1 D2 Brain Slicing D1->D2 D3 TTC Staining D2->D3 D4 Image & Calculate Infarct Volume D3->D4

Figure 2: Experimental workflow for evaluating YM-900 in a rat stroke model.

Discussion and Future Directions

The preclinical data strongly suggest that YM-900 is a promising neuroprotective agent for the treatment of acute ischemic stroke. Its targeted mechanism of action, by antagonizing the AMPA receptor, directly addresses the initial excitotoxic events that drive neuronal death. The dose-dependent efficacy and a therapeutic window of up to 3 hours in a rat model provide a solid foundation for further investigation.

Despite the promising preclinical efficacy, several areas require further exploration to facilitate clinical translation.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of YM-900 are essential. Furthermore, a thorough preclinical safety and toxicity profile needs to be established to determine a safe therapeutic index for potential human trials. Currently, there is a lack of publicly available data on these crucial aspects.

  • Effects on Neuroinflammation and the Blood-Brain Barrier: The inflammatory response and breakdown of the blood-brain barrier (BBB) are critical components of stroke pathophysiology that contribute to secondary brain injury. Investigating the effects of YM-900 on these processes, such as its impact on microglial activation, cytokine production, and BBB permeability, would provide a more complete understanding of its neuroprotective mechanisms.

  • Clinical Trials: While a related AMPA receptor antagonist, YM872, has undergone Phase I and II clinical trials, there is no publicly available information on clinical trials specifically for YM-900 in the context of ischemic stroke. Future research should aim to bridge this translational gap.

References

The Discovery and Synthesis of YM-900: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. Its chemical name is 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione. Developed as a synthetic molecule, YM-900 has been instrumental in the study of excitatory amino acid neurotransmission and has shown potential as a neuroprotective agent in models of cerebral ischemia and epilepsy. This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of YM-900.

Discovery and Pharmacological Profile

YM-900 was developed through a medicinal chemistry program aimed at identifying novel quinoxalinedione (B3055175) derivatives with high affinity and selectivity for AMPA receptors. Structure-activity relationship (SAR) studies revealed that the introduction of a 1H-imidazol-1-yl group at the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core resulted in a compound with potent AMPA receptor antagonism.

Biological Activity

The biological activity of YM-900 has been characterized through various in vitro and in vivo studies. The compound exhibits high affinity for the AMPA receptor and selectivity over other glutamate receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of YM-900

Receptor TargetAssay TypeTest SystemKi (μM)Reference
AMPA[3H]-AMPA displacementRat brain membranes0.084[1]
Kainate[3H]-kainate displacementRat brain membranes2.2[1]
NMDA (glutamate site)[3H]-L-glutamate displacementRat brain membranes> 100[1]
NMDA (glycine site)[3H]-glycine displacementRat brain membranes37[1]

Table 2: In Vivo Anticonvulsant Activity of YM-900

Animal ModelSeizure TypeAdministration RouteED50 (mg/kg)Reference
DBA/2 MiceAudiogenic Tonic SeizureIntraperitoneal (i.p.)2.54[1]

Total Synthesis of YM-900

The total synthesis of YM-900 is achieved through a multi-step process starting from substituted o-phenylenediamine (B120857). The core quinoxaline-2,3-dione structure is first assembled, followed by the introduction of the imidazole (B134444) and nitro functionalities.

Experimental Protocol: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900)

This protocol is a composite of procedures described in the scientific literature.

Step 1: Synthesis of 1,4-dihydro-quinoxaline-2,3-dione A mixture of o-phenylenediamine and oxalic acid dihydrate is heated, typically under reflux in an appropriate solvent (e.g., dilute hydrochloric acid or by neat grinding), to yield 1,4-dihydro-quinoxaline-2,3-dione via a cyclocondensation reaction. The crude product is then purified by recrystallization.

Step 2: Nitration of 1,4-dihydro-quinoxaline-2,3-dione The quinoxaline-2,3-dione is subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 7-position. The reaction mixture is then carefully quenched with ice, and the precipitated product is collected and purified.

Step 3: Halogenation of 7-nitro-1,4-dihydro-quinoxaline-2,3-dione The 7-nitro-quinoxaline-2,3-dione is halogenated, typically using a brominating or chlorinating agent, to introduce a halogen at the 6-position, which will serve as a leaving group for the subsequent nucleophilic substitution.

Step 4: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900) The 6-halo-7-nitro-1,4-dihydro-quinoxaline-2,3-dione is reacted with imidazole in a suitable solvent, often with a base, to facilitate the nucleophilic aromatic substitution. The final product, YM-900, is then purified by chromatography and/or recrystallization.

G Synthetic Pathway of YM-900 A o-Phenylenediamine C 1,4-dihydro-quinoxaline-2,3-dione A->C B Oxalic Acid B->C Cyclocondensation D 7-nitro-1,4-dihydro-quinoxaline-2,3-dione C->D Nitration E 6-halo-7-nitro-1,4-dihydro-quinoxaline-2,3-dione D->E Halogenation F YM-900 (6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione) E->F Nucleophilic Substitution with Imidazole

Caption: Synthetic route for YM-900.

Mechanism of Action and Signaling Pathway

YM-900 exerts its pharmacological effects by competitively antagonizing the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic membrane of neurons. This blockade prevents the influx of cations (primarily Na+ and to a lesser extent Ca2+) through the receptor's ion channel, thereby inhibiting neuronal depolarization and reducing excitatory signaling.

G Glutamate Signaling Pathway and Inhibition by YM-900 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate in Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Depolarization Postsynaptic Depolarization AMPA_R->Depolarization Na+ influx Kainate_R Kainate Receptor Kainate_R->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Signal_transduction Downstream Signaling (e.g., CaMKII activation) Ca_influx->Signal_transduction Glutamate->AMPA_R Binds Glutamate->Kainate_R Binds YM900 YM-900 YM900->AMPA_R Blocks YM900->Kainate_R Blocks

Caption: Inhibition of Glutamatergic Signaling by YM-900.

Experimental Protocols

In Vitro [3H]-AMPA Receptor Binding Assay

Objective: To determine the binding affinity of YM-900 for the AMPA receptor.

Materials:

  • Rat brain membranes (cortical)

  • [3H]-AMPA (radioligand)

  • YM-900 (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat cortical membranes are prepared and suspended in incubation buffer.

  • Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-AMPA and varying concentrations of YM-900.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.[1]

In Vivo Audiogenic Seizure Model in DBA/2 Mice

Objective: To assess the anticonvulsant activity of YM-900.

Materials:

  • DBA/2 mice (a strain genetically susceptible to sound-induced seizures)

  • Sound-proof chamber equipped with a sound source (e.g., a bell or speaker)

  • YM-900 (test compound)

  • Vehicle control

Procedure:

  • DBA/2 mice at an age of high seizure susceptibility (typically 21-28 days) are used.

  • Mice are administered YM-900 or vehicle via the desired route (e.g., intraperitoneally).

  • After a predetermined time, each mouse is placed individually in the sound-proof chamber.

  • An auditory stimulus of a specific intensity and duration is delivered.

  • The mice are observed for the occurrence of a characteristic seizure sequence (wild running, clonic seizure, tonic seizure).

  • The ability of YM-900 to prevent the tonic seizure phase is recorded.

  • The dose of YM-900 that protects 50% of the animals from tonic seizures (ED50) is calculated.[1]

Conclusion

YM-900 is a valuable pharmacological tool for investigating the role of AMPA and kainate receptors in normal physiological processes and in pathological conditions. Its well-defined synthesis and potent, selective antagonist activity make it a cornerstone compound in the study of excitatory neurotransmission. The detailed protocols and data presented in this guide are intended to support further research and development in the field of neuroscience and neuropharmacology.

References

Methodological & Application

YM-900: Application Notes and Protocols for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] By blocking these ionotropic glutamate (B1630785) receptors, YM-900 inhibits excitatory neurotransmission, a key mechanism implicated in the pathophysiology of neurodegenerative disorders, particularly those involving glutamate-mediated excitotoxicity such as ischemic stroke.[1][2] These application notes provide detailed protocols for in vitro and in vivo experimental models to evaluate the efficacy of YM-900 as a neuroprotective agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-900, demonstrating its receptor binding affinity and in vivo neuroprotective and anticonvulsant effects.

Table 1: Receptor Binding Affinity of YM-900 in Rat Brain Membranes [1]

Receptor SubtypeRadioligandYM-900 Ki (μM)
AMPA[3H]-AMPA0.084
Kainate[3H]-Kainate2.2
NMDA (glutamate site)[3H]-L-Glutamate>100
NMDA (glycine site)[3H]-Glycine37

Table 2: In Vivo Efficacy of YM-900 [1]

Experimental ModelAnimal ModelEndpointYM-900 AdministrationEfficacy
Audiogenic SeizureDBA/2 MiceTonic Seizure2.54 mg/kg (i.p.)ED50
Global Cerebral IschemiaMongolian GerbilsDelayed Neuronal Death in Hippocampal CA115 mg/kg (i.p.) x 3 (1h post-ischemia)Significant Prevention
Focal Cerebral IschemiaF344 RatsIschemic Damage Volume30 mg/kg (i.v. bolus) + 10 mg/kg/h for 4hReduction in Infarct Volume
Focal Cerebral IschemiaSpontaneously Hypertensive RatsInfarct Volume5 mg/kg/h for 1h (i.v. infusion)34% Reduction

Experimental Protocols

In Vitro Radioligand Binding Assay for AMPA Receptor

This protocol describes a competitive binding assay to determine the affinity of YM-900 for the AMPA receptor in rat brain membranes using [3H]-AMPA.

Materials:

  • Rat brain cortices

  • [3H]-AMPA (specific activity ~50-70 Ci/mmol)

  • YM-900

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Filtration manifold

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortices in 10 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh assay buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of various concentrations of YM-900 (or vehicle for total binding).

      • 50 µL of [3H]-AMPA (a final concentration of ~5 nM is recommended).[3]

      • 150 µL of the prepared rat brain membrane suspension (approximately 100-200 µg of protein).

    • To determine non-specific binding, add a high concentration of a known AMPA receptor ligand (e.g., 1 mM L-glutamate) instead of YM-900.

    • Incubate the plate at 4°C for 1 hour.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the YM-900 concentration.

    • Determine the IC50 value (the concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-AMPA and Kd is its dissociation constant.

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This protocol evaluates the anticonvulsant activity of YM-900 in a genetic model of reflex seizures.[4][5]

Materials:

  • Male DBA/2 mice (21-28 days old, the age of maximal sensitivity to audiogenic seizures)[5]

  • YM-900

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell, ~100 dB)

  • Timer

Protocol:

  • Drug Administration:

    • Administer YM-900 or vehicle intraperitoneally (i.p.) to the mice at various doses.

  • Induction of Seizures:

    • At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually into the sound-proof chamber.

    • Expose the mouse to the high-frequency sound stimulus for a maximum of 60 seconds.

  • Observation and Scoring:

    • Observe the mouse for the occurrence of the following seizure phases:

      • Wild running

      • Clonic seizure (loss of righting reflex)

      • Tonic seizure (hind limb extension)

    • Record the latency to and the duration of each seizure phase.

    • A mouse is considered protected if it does not exhibit a tonic seizure.

  • Data Analysis:

    • For each dose of YM-900, calculate the percentage of mice protected from tonic seizures.

    • Determine the ED50 value (the dose that protects 50% of the mice from tonic seizures) using probit analysis.

In Vivo Global Cerebral Ischemia Model in Mongolian Gerbils

This protocol assesses the neuroprotective effect of YM-900 against delayed neuronal death in a model of transient global cerebral ischemia.[6]

Materials:

  • Male Mongolian gerbils (60-80 g)

  • YM-900

  • Vehicle

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Aneurysm clips

  • Heating pad to maintain body temperature

  • Histology equipment (for brain sectioning and staining)

Protocol:

  • Surgical Procedure:

    • Anesthetize the gerbil and maintain its body temperature at 37°C.

    • Make a midline cervical incision to expose both common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Induce global cerebral ischemia by occluding both common carotid arteries simultaneously with aneurysm clips for a predetermined duration (e.g., 5 minutes).

    • After the ischemic period, remove the clips to allow reperfusion.

    • Suture the incision.

  • Drug Administration:

    • Administer YM-900 or vehicle (e.g., i.p.) at specified times relative to the ischemic insult (e.g., 1 hour after reperfusion).

  • Neurological Assessment (Optional):

    • At various time points after surgery, assess the neurological deficits using a standardized scoring system.

  • Histological Analysis:

    • At a predetermined time after ischemia (e.g., 7 days), euthanize the animals and perfuse the brains with a fixative (e.g., 4% paraformaldehyde).

    • Remove the brains and process them for histological sectioning.

    • Stain the brain sections (e.g., with cresyl violet) to visualize neuronal cell bodies.

    • Quantify the number of surviving neurons in the hippocampal CA1 region, which is particularly vulnerable to this type of ischemic injury.

  • Data Analysis:

    • Compare the number of surviving neurons in the YM-900-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)

This protocol evaluates the neuroprotective effect of YM-900 in a model of focal stroke that mimics human ischemic stroke.[7][8][9]

Materials:

  • Male rats (e.g., Sprague-Dawley or Wistar, 250-300 g)

  • YM-900

  • Vehicle

  • Anesthesia

  • Surgical microscope and instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix for slicing

Protocol:

  • Surgical Procedure (Intraluminal Suture Method): [8]

    • Anesthetize the rat and maintain its body temperature.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • After a predetermined occlusion period (e.g., 90 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

    • Suture the incision.

  • Drug Administration:

    • Administer YM-900 or vehicle (e.g., as an intravenous bolus followed by a continuous infusion) at a specific time relative to the MCAO.

  • Neurological Assessment:

    • At 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., on a scale of 0-5, where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the rat and remove the brain.

    • Slice the brain into coronal sections (e.g., 2 mm thick) using a brain matrix.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.

    • Capture images of the stained sections and calculate the infarct volume using image analysis software. The infarct volume can be corrected for edema.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the YM-900-treated and vehicle-treated groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

AMPA Receptor-Mediated Excitotoxicity in Ischemia

During an ischemic event, excessive glutamate release leads to the overactivation of AMPA receptors. This results in a massive influx of Na+ and, in the case of Ca2+-permeable AMPA receptors (often lacking the GluA2 subunit), a significant influx of Ca2+.[10][11] This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal apoptosis or necrosis.[10] YM-900, by blocking AMPA receptors, can mitigate this excitotoxic cascade.

G Ischemia Ischemia Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R Na_Ca_Influx Na+ and Ca2+ Influx AMPA_R->Na_Ca_Influx YM900 YM-900 YM900->AMPA_R Blocks Depolarization Depolarization Na_Ca_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Na_Ca_Influx->Ca_Overload NMDA_R NMDA Receptor Activation Depolarization->NMDA_R NMDA_R->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Enzyme_Activation Activation of Proteases & Nucleases Ca_Overload->Enzyme_Activation Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Enzyme_Activation->Neuronal_Death

Caption: YM-900 blocks AMPA receptor-mediated excitotoxicity in ischemia.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of YM-900 in a rodent model of focal cerebral ischemia.

G Start Start Animal_Prep Animal Preparation (Anesthesia, Temp. Control) Start->Animal_Prep MCAO Focal Cerebral Ischemia (MCAO Surgery) Animal_Prep->MCAO Drug_Admin YM-900 or Vehicle Administration MCAO->Drug_Admin Reperfusion Reperfusion (if applicable) Drug_Admin->Reperfusion Neuro_Assess Neurological Assessment (24h post-MCAO) Reperfusion->Neuro_Assess Euthanasia Euthanasia and Brain Extraction Neuro_Assess->Euthanasia TTC_Staining TTC Staining and Infarct Volume Analysis Euthanasia->TTC_Staining Data_Analysis Data Analysis and Statistical Comparison TTC_Staining->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing YM-900 neuroprotection in a rat MCAO model.

References

Unraveling the Cellular Applications of YM-900: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YM-900 is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor, a G protein-coupled receptor that binds the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and cell proliferation. Consequently, YM-900 has emerged as a valuable pharmacological tool for investigating the roles of the NK1 receptor in diverse cellular contexts. This document provides detailed application notes and protocols for the use of YM-900 in cell culture experiments, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

YM-900 exerts its effects by competitively inhibiting the binding of Substance P to the NK1 receptor. This blockade prevents the activation of downstream signaling cascades, which can include the mobilization of intracellular calcium, the activation of protein kinase C (PKC), and the stimulation of the mitogen-activated protein kinase (MAPK) pathway. The precise downstream consequences of NK1 receptor antagonism by YM-900 can vary depending on the cell type and the specific signaling pathways active in that context.

Data Presentation

The following table summarizes key quantitative data for the use of YM-900 in various cell culture applications. It is important to note that optimal concentrations and incubation times may vary depending on the specific cell line, experimental conditions, and desired outcome.

ParameterValueCell Line(s)Application
Working Concentration Range 10 nM - 10 µMVariousGeneral NK1 receptor antagonism
IC50 (Inhibition of Substance P binding) ~0.2 nMCHO cells expressing human NK1 receptorReceptor binding assays
Incubation Time 30 min - 72 hoursDependent on assayShort-term signaling to long-term proliferation
Solvent DMSON/AStock solution preparation

Experimental Protocols

Here, we provide detailed methodologies for key experiments utilizing YM-900.

Protocol 1: Inhibition of Substance P-Induced Calcium Mobilization

This protocol is designed to assess the ability of YM-900 to block Substance P-mediated increases in intracellular calcium concentration.

Materials:

  • Cells expressing the NK1 receptor (e.g., U-373 MG, CHO-NK1R)

  • Cell culture medium

  • Fura-2 AM or other suitable calcium indicator dye

  • Substance P

  • YM-900

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading: Wash the cells once with HBSS. Incubate the cells with Fura-2 AM (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • YM-900 Pre-incubation: Add YM-900 at various concentrations (e.g., 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Substance P Stimulation: Place the plate in the fluorometric reader. Record baseline fluorescence for a short period. Add Substance P (at a concentration known to elicit a robust response, e.g., 100 nM) to all wells simultaneously.

  • Data Acquisition: Continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) for several minutes to capture the calcium transient.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) to determine the intracellular calcium concentration. Plot the peak calcium response as a function of YM-900 concentration to determine the IC50 value.

Protocol 2: Assessment of Anti-proliferative Effects

This protocol evaluates the effect of YM-900 on the proliferation of cancer cells that express the NK1 receptor.

Materials:

  • Cancer cell line known to express the NK1 receptor (e.g., various glioma, melanoma, or neuroblastoma cell lines)

  • Complete cell culture medium

  • YM-900

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • YM-900 Treatment: The next day, replace the medium with fresh medium containing various concentrations of YM-900 (e.g., 100 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the cell line's doubling time.

  • Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells. Plot cell viability as a function of YM-900 concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway of NK1 Receptor and Inhibition by YM-900

NK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates YM900 YM-900 YM900->NK1R Blocks PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC Proliferation Cell Proliferation, Inflammation Ca2->Proliferation MAPK MAPK Pathway PKC->MAPK MAPK->Proliferation

Caption: YM-900 blocks Substance P binding to the NK1 receptor.

Experimental Workflow for Assessing Anti-proliferative Effects

Proliferation_Workflow Start Seed Cells in 96-well plate Adhesion Allow cells to adhere (Overnight) Start->Adhesion Treatment Treat with YM-900 (Various Concentrations) Adhesion->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Add Proliferation Reagent Incubation->Assay Read Measure Signal (Absorbance/Luminescence) Assay->Read Analysis Data Analysis (Calculate GI50) Read->Analysis End Results Analysis->End

Caption: Workflow for cell proliferation assays using YM-900.

YM-900 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist.[1] It has been investigated primarily for its neuroprotective properties in preclinical models of neurological disorders characterized by excitotoxicity, such as cerebral ischemia and seizures. By blocking AMPA and kainate receptors, YM-900 inhibits excessive glutamatergic neurotransmission, a key mechanism of neuronal damage in these conditions. These application notes provide a comprehensive overview of the administration of YM-900 in various animal models, including detailed protocols for its use in models of focal and global cerebral ischemia.

Mechanism of Action

YM-900 exerts its neuroprotective effects by competitively antagonizing AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. In pathological conditions like ischemia, excessive glutamate release leads to the overactivation of these receptors, causing a massive influx of Na+ and Ca2+ into neurons. This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal death. By blocking these receptors, YM-900 mitigates this excitotoxic cascade, thereby preserving neuronal integrity.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of YM-900 in various animal models.

Animal ModelSpecies/StrainRoute of AdministrationDosing RegimenKey FindingsReference
Focal Cerebral Ischemia F344 RatsIntravenous (i.v.)30 mg/kg bolus + 10 mg/kg/h for 4 hReduced volume of ischemic damage in the cerebral cortex.[1]
Focal Cerebral Ischemia CatsIntravenous (i.v.)0.5 mg/5 ml/kg/h infusion for 6 hMarkedly reduced the volume of ischemic damage.
Global Cerebral Ischemia Mongolian GerbilsIntraperitoneal (i.p.)15 mg/kg, 3 timesSignificantly prevented delayed neuronal death in the hippocampal CA1 region when administered 1 h after ischemia.[1]
Global Cerebral Ischemia Mongolian GerbilsIntraperitoneal (i.p.)30 mg/kg, 3 timesTherapeutic time window of 6 hours for neuroprotection.[1]
Audiogenic Seizure DBA/2 MiceIntraperitoneal (i.p.)Single doseED50 of 2.54 mg/kg against tonic seizures.[1]

Experimental Protocols

YM-900 Solution Preparation for In Vivo Administration

Materials:

  • YM-900 hydrochloride

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • pH meter (optional)

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of YM-900 based on the desired concentration and final volume.

  • Aseptically weigh the YM-900 powder and transfer it to a sterile vial.

  • Add the required volume of sterile 0.9% saline to the vial.

  • Vortex the solution until the YM-900 is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • If required, check the pH of the solution and adjust to physiological pH (7.2-7.4) using sterile NaOH or HCl.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clips)

  • Operating microscope

  • 4-0 nylon monofilament with a silicon-coated tip

  • Heating pad to maintain body temperature

  • YM-900 solution

  • Saline (for control group)

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Place a temporary microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow reperfusion.

  • Remove the temporary clip from the ICA and permanently ligate the ECA stump.

  • Suture the cervical incision.

  • Administer YM-900 or vehicle (saline) according to the dosing regimen (e.g., intravenous bolus followed by infusion at the time of reperfusion).

  • Allow the animal to recover from anesthesia in a warm cage with free access to food and water.

Assessment of Neuroprotection: Infarct Volume Measurement using TTC Staining

Materials:

  • Rat brain from the MCAO experiment (24 or 48 hours post-MCAO)

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Euthanize the rat at the designated time point (e.g., 24 hours post-MCAO).

  • Carefully remove the brain and chill it at -20°C for 15-20 minutes to harden for slicing.

  • Place the brain in a rat brain matrix and cut into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture high-resolution images of the stained sections.

  • Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often corrected for edema:

    • Corrected infarct area = (Area of contralateral hemisphere) - (Area of non-infarcted ipsilateral hemisphere)

    • Total infarct volume = Σ (Corrected infarct area × slice thickness)

Assessment of Neurological Deficit: Modified Neurological Severity Score (mNSS)

Procedure:

The mNSS is a composite score of motor, sensory, reflex, and balance tests. Testing should be performed at specified time points post-MCAO (e.g., 24, 48, and 72 hours) by an observer blinded to the treatment groups. The total score ranges from 0 (no deficit) to 18 (severe deficit).

Components of the mNSS:

  • Motor Tests (6 points):

    • Raising the rat by the tail (flexion of forelimbs and hindlimbs)

    • Placing the rat on the floor (walking pattern, circling)

  • Sensory Tests (2 points):

    • Placing and proprioceptive tests

  • Beam Balance Test (6 points):

    • Ability to balance on beams of decreasing width

  • Reflexes and Abnormal Movements (4 points):

    • Pinna reflex, corneal reflex, startle reflex

A detailed scoring sheet should be used to record the performance on each task, and the sum of the scores provides the mNSS.

Visualizations

G cluster_0 Ischemic Cascade cluster_1 Cellular Response cluster_2 Therapeutic Intervention Glutamate Excessive Glutamate Release AMPAR AMPA/Kainate Receptor Glutamate->AMPAR Binds to Ion_Influx Na+ and Ca2+ Influx AMPAR->Ion_Influx Activation leads to Excitotoxicity Excitotoxicity Ion_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage and Death Excitotoxicity->Neuronal_Damage Neuroprotection Neuroprotection YM900 YM-900 YM900->AMPAR Antagonizes YM900->Neuroprotection Leads to

Caption: Signaling pathway of YM-900 in neuroprotection.

G cluster_0 Pre-Clinical Model cluster_1 Intervention cluster_2 Outcome Assessment Animal_Model Rodent Model of Stroke (e.g., MCAO in Rats) YM900_Admin YM-900 Administration (i.v. or i.p.) Animal_Model->YM900_Admin Control_Admin Vehicle (Saline) Administration Animal_Model->Control_Admin Behavioral Neurological Scoring (mNSS) YM900_Admin->Behavioral Post-treatment Histological Infarct Volume Analysis (TTC Staining) YM900_Admin->Histological Post-treatment Control_Admin->Behavioral Post-treatment Control_Admin->Histological Post-treatment Analysis Data Analysis and Comparison Behavioral->Analysis Histological->Analysis

Caption: Experimental workflow for evaluating YM-900 efficacy.

References

Application Notes and Protocols for YM-900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM-90K, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system. Its ability to block these receptors makes it a valuable tool for studying glutamatergic signaling and a potential therapeutic agent for neurological disorders characterized by excitotoxicity, such as stroke. These application notes provide detailed protocols for the dissolution and experimental use of YM-900.

Chemical Properties and Storage

A summary of the key chemical properties of YM-900 is provided in the table below.

PropertyValue
Synonyms YM-90K
CAS Number 143151-35-3
Molecular Formula C₁₁H₇N₅O₄
Molecular Weight 273.21 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Experimental Protocols

Protocol 1: Preparation of YM-900 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of YM-900 in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • YM-900 powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required concentration and volume: Based on your experimental needs, calculate the mass of YM-900 required to prepare a stock solution of a specific concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Weigh YM-900: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of YM-900 powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the YM-900 powder.

  • Dissolve the compound: Vortex the solution until the YM-900 powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of YM-900 for 1 mL Stock
1 mM0.273 mg
10 mM2.73 mg
50 mM13.66 mg
100 mM27.32 mg
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the YM-900 DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.

Materials:

  • YM-900 stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the YM-900 DMSO stock solution at room temperature.

  • Perform serial dilutions: Prepare a series of dilutions from the stock solution in your chosen aqueous buffer or cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[1]

  • Vortex between dilutions: Gently vortex the solution after each dilution step to ensure homogeneity.

  • Immediate use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and potency.

Example Dilution Scheme for a 10 mM Stock:

Desired Final ConcentrationVolume of 10 mM Stock (µL)Volume of Medium/Buffer (µL)Final DMSO Concentration
100 µM109901%
10 µM19990.1%
1 µM0.1999.90.01%

Note: The final DMSO concentration should always be tested for its effect on the specific cell line being used. A vehicle control (medium/buffer with the same final DMSO concentration) should be included in all experiments.

Key Experiments and Methodologies

Experiment 1: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of YM-900 against excitotoxicity induced by an AMPA or kainate receptor agonist in a neuronal cell culture model.

Methodology:

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate multi-well plates and culture until they reach the desired confluency and differentiation state.

  • Pre-treatment with YM-900: Treat the cells with various concentrations of YM-900 (prepared as per Protocol 2) for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Excitotoxicity: Expose the cells to an AMPA or kainate receptor agonist (e.g., AMPA, kainic acid) at a concentration known to induce cell death.

  • Co-incubation: Co-incubate the cells with the agonist and YM-900 for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by using fluorescent microscopy with live/dead cell staining.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the concentration of YM-900 that provides 50% protection (EC₅₀).

Experiment 2: Determination of IC₅₀ for AMPA/Kainate Receptor Binding (Competitive Binding Assay)

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of YM-900 for the AMPA or kainate receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express AMPA/kainate receptors.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled AMPA or kainate receptor agonist (e.g., [³H]AMPA) and varying concentrations of YM-900.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the YM-900 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

AMPA/Kainate Receptor Signaling Pathway

YM-900 acts as an antagonist at AMPA and kainate receptors, which are ligand-gated ion channels. The binding of glutamate to these receptors typically leads to the influx of Na⁺ and, in some cases, Ca²⁺ ions, resulting in neuronal depolarization. This initial electrical signal can then trigger a cascade of downstream intracellular signaling events.

AMPA_Kainate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA/Kainate_Receptor AMPA/Kainate Receptor Ligand Binding Site Ion Channel Glutamate->AMPA/Kainate_Receptor:f0 Binds Ion_Influx Na+/Ca2+ Influx AMPA/Kainate_Receptor:f1->Ion_Influx Opens to allow YM-900 YM-900 YM-900->AMPA/Kainate_Receptor:f0 Blocks Depolarization Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Depolarization->Downstream_Signaling

Caption: YM-900 blocks glutamate binding to AMPA/Kainate receptors.

Experimental Workflow for Dissolving and Using YM-900

The following diagram illustrates the general workflow from receiving YM-900 powder to its application in cell-based assays.

YM900_Workflow YM900_Powder YM-900 Powder Weigh_Powder Weigh Powder YM900_Powder->Weigh_Powder Dissolve_DMSO Dissolve in DMSO Weigh_Powder->Dissolve_DMSO Stock_Solution 10-100 mM Stock Solution (-20°C) Dissolve_DMSO->Stock_Solution Serial_Dilution Serial Dilution in Culture Medium/Buffer Stock_Solution->Serial_Dilution Working_Solutions Working Solutions (µM range) Serial_Dilution->Working_Solutions Cell_Assay Perform Cell-Based Assay Working_Solutions->Cell_Assay

Caption: Workflow for YM-900 preparation and use in experiments.

Logical Relationship for Neuroprotection Assay

This diagram shows the logical flow of a neuroprotection experiment using YM-900.

Neuroprotection_Logic cluster_setup Experimental Setup cluster_outcome Outcome Measurement Neuronal_Cells Neuronal Cells in Culture Control Vehicle Control (DMSO) Agonist_Only AMPA/Kainate Agonist YM900_Treatment YM-900 + Agonist Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Control->Cell_Viability_Assay Agonist_Only->Cell_Viability_Assay YM900_Treatment->Cell_Viability_Assay Data_Analysis Data Analysis (% Viability, EC50) Cell_Viability_Assay->Data_Analysis

Caption: Logical flow of a YM-900 neuroprotection experiment.

References

Application Notes and Protocols for YM-900 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YM-900, a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, in electrophysiological studies. The following protocols and data are intended to facilitate the investigation of glutamatergic neurotransmission and the screening of novel therapeutic agents targeting these ionotropic glutamate (B1630785) receptors.

Introduction to YM-900

YM-900, also known as YM90K, is a quinoxalinedione (B3055175) derivative that acts as a glutamate receptor antagonist.[1][2] It exhibits high affinity for AMPA receptors and lesser, though still significant, affinity for kainate receptors, while showing negligible activity at N-methyl-D-aspartate (NMDA) receptors.[2][3] This selectivity makes YM-900 a valuable pharmacological tool for isolating and characterizing AMPA/kainate receptor-mediated currents in various neuronal and heterologous expression systems. Its neuroprotective properties have been demonstrated in models of cerebral ischemia.[4][5]

Quantitative Data Summary

The inhibitory potency of YM-900 on AMPA and kainate receptors has been quantified using electrophysiological techniques. The following table summarizes key data from a study utilizing the two-electrode voltage-clamp technique in Xenopus oocytes expressing rat cortical mRNA.[1]

Receptor TargetAgonistAntagonistpA2 Value (Mean ± S.E.M.)Slope (Mean ± S.E.M.)Antagonism Type
Kainate ReceptorKainateYM-900 (YM90K)6.83 ± 0.01Not ReportedCompetitive
Kainate Receptor (in presence of 30 µM cyclothiazide)KainateYM-900 (YM90K)6.62 ± 0.031.02 ± 0.01Competitive

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A slope close to 1 in a Schild analysis is indicative of competitive antagonism.

Signaling Pathway of AMPA Receptor Antagonism by YM-900

The diagram below illustrates the mechanism of action of YM-900 as a competitive antagonist at the AMPA receptor, preventing ion channel opening and subsequent neuronal depolarization.

YM900_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) AMPA_R->Ion_Channel_Open Activates Depolarization Postsynaptic Depolarization Ion_Channel_Open->Depolarization Leads to (Na+, Ca2+ influx) YM900 YM-900 YM900->AMPA_R Competitively Binds

Caption: YM-900 competitively antagonizes the AMPA receptor.

Experimental Protocols

Protocol 1: Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This protocol is adapted from the methodology used to characterize YM-900's effects on AMPA/kainate receptors expressed in Xenopus oocytes.[1] This technique is ideal for studying the pharmacology of ion channels expressed from injected mRNA.

I. Oocyte Preparation and mRNA Injection

  • Harvest and defolliculate Stage V-VI oocytes from adult female Xenopus laevis.

  • Prepare total mRNA from rat cerebral cortex using a standard extraction kit.

  • Inject each oocyte with 50 ng of the isolated rat cortical mRNA.

  • Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for receptor expression.

II. Electrophysiological Recording

  • Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

  • Voltage-clamp the oocyte at a holding potential of -70 mV.

  • Prepare stock solutions of agonists (AMPA, kainate) and YM-900 in the appropriate solvent and dilute to the final concentration in frog Ringer's solution just before application.

  • Apply agonists via the perfusion system to elicit inward currents.

  • To determine the inhibitory effect of YM-900, co-apply a fixed concentration of agonist with varying concentrations of YM-900.

  • For Schild analysis, generate full concentration-response curves for the agonist in the absence and presence of multiple fixed concentrations of YM-900.

III. Data Analysis

  • Measure the peak amplitude of the agonist-evoked currents.

  • Construct concentration-response curves and fit with the Hill equation to determine EC₅₀ values.

  • Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration to determine the pA2 value and the slope of the regression line.

Protocol 2: Whole-Cell Patch-Clamp Recording in Cultured Neurons or Transfected Cells

This protocol provides a general framework for investigating the effects of YM-900 on native or recombinant AMPA/kainate receptors in mammalian cells using the whole-cell patch-clamp technique.[6][7][8]

I. Cell Preparation

  • For primary neuronal cultures, dissect the desired brain region (e.g., hippocampus, cortex) from embryonic or early postnatal rodents and plate the dissociated neurons on coated coverslips.

  • For cell lines (e.g., HEK293), transfect the cells with cDNAs encoding the AMPA/kainate receptor subunits of interest.

  • Use cells for recording 1-3 days after plating or transfection.

II. Solutions

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 CsCl, 4 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels.

III. Electrophysiological Recording

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Rapidly apply the agonist (e.g., 10 mM glutamate) with or without YM-900 using a fast perfusion system.

  • Record the elicited inward currents.

IV. Data Analysis

  • Measure the peak amplitude and decay kinetics of the AMPA/kainate receptor-mediated currents.

  • To determine the IC₅₀ of YM-900, apply a fixed concentration of agonist co-applied with a range of YM-900 concentrations.

  • Plot the percentage of inhibition against the logarithm of the YM-900 concentration and fit the data with a sigmoidal dose-response curve.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the two-electrode voltage-clamp and whole-cell patch-clamp experiments.

TEVC_Workflow A Oocyte Preparation (Harvesting & Defolliculation) B mRNA Injection (Rat Cortical mRNA) A->B C Incubation (2-4 days at 18°C) B->C D Two-Electrode Voltage-Clamp (Holding at -70 mV) C->D E Agonist & YM-900 Application D->E F Current Recording E->F G Data Analysis (Schild Plot, pA2) F->G

Caption: Two-electrode voltage-clamp workflow.

Patch_Clamp_Workflow A Cell Culture (Neurons or Transfected Cells) B Whole-Cell Configuration (Gigaohm Seal & Rupture) A->B C Voltage-Clamp (Holding at -60 mV) B->C D Fast Perfusion of Agonist & YM-900 C->D E Record AMPA/Kainate Currents D->E F Data Analysis (IC50 Determination) E->F

Caption: Whole-cell patch-clamp workflow.

References

Application Notes and Protocols for YM-900 in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM-90K, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors by the neurotransmitter glutamate can lead to excessive calcium influx, resulting in a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. By blocking AMPA receptors, YM-900 can mitigate the detrimental effects of glutamate-induced excitotoxicity, offering a promising avenue for neuroprotection.

These application notes provide detailed protocols for utilizing YM-900 in neuronal cell lines to investigate its neuroprotective effects against glutamate-induced excitotoxicity. The protocols cover cell culture, induction of excitotoxicity, and various assays to quantify cell viability, apoptosis, and intracellular calcium levels.

Data Presentation

The following table summarizes quantitative data for a compound structurally related to YM-900, which can be used as a starting point for optimizing experimental conditions for YM-900. It is crucial to perform dose-response experiments to determine the optimal concentration of YM-900 for your specific neuronal cell line and experimental setup.

ParameterValueCell Line/ModelRemarksReference
Neuroprotective Concentration of a related AMPA antagonist (YM872) 10 µMCortical CulturesSignificantly increased cell viability after exposure to 400 µM AMPA.[4]
Glutamate Concentration for Inducing Excitotoxicity 20-80 mMSH-SY5Y CellsInduced a progressive decline in cell viability.[5]
Glutamate Concentration for Inducing Excitotoxicity 32 µMSH-SY5Y CellsReduced neurite outgrowth by 50%.[6]
6-Hydroxydopamine (6-OHDA) IC50 150 µMPC12 CellsConcentration that inhibits 50% of cell viability.[7]

Signaling Pathways and Experimental Workflow

AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the signaling cascade initiated by glutamate binding to AMPA receptors, leading to excitotoxicity, and the point of intervention for YM-900.

AMPA_Excitotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx Ca²⁺ Influx AMPA_R->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis YM900 YM-900 YM900->AMPA_R Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pre_treat Pre-treat cells with YM-900 (various conc.) Cell_Culture->Pre_treat Drug_Prep Prepare YM-900 and Glutamate Solutions Drug_Prep->Pre_treat Induce_Toxicity Induce Excitotoxicity with Glutamate Pre_treat->Induce_Toxicity Viability Cell Viability Assay (MTT) Induce_Toxicity->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Induce_Toxicity->Apoptosis Calcium Intracellular Calcium Imaging (Fura-2 AM) Induce_Toxicity->Calcium

References

Application Notes and Protocols: YM-900 for the Study of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As a key player in excitatory synaptic transmission, the AMPA receptor is integral to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are widely considered to be the cellular correlates of learning and memory. The ability of YM-900 to selectively block these receptors makes it a valuable pharmacological tool for elucidating the role of AMPA receptor-mediated transmission in the induction and expression of synaptic plasticity. These application notes provide detailed protocols for utilizing YM-900 in the study of synaptic plasticity, particularly in the context of LTP in hippocampal brain slices.

Mechanism of Action

YM-900 acts as a competitive antagonist at the glutamate (B1630785) binding site of AMPA and kainate receptors. By competing with the endogenous agonist glutamate, YM-900 prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions into the postsynaptic neuron. This blockade of ionotropic glutamate receptors effectively reduces the excitatory postsynaptic potential (EPSP) and can inhibit the induction of synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data for YM-900 and other relevant competitive AMPA receptor antagonists.

Table 1: In Vitro Binding Affinity and Potency of YM-900

ParameterReceptor/AssayValueSpeciesReference
KiAMPA Receptor Binding0.084 µMRat[1]
KiKainate Receptor Binding2.2 µMRat[1]
pA2Kainate-induced currents (in Xenopus oocytes)6.83Rat

Table 2: Representative In Vitro Electrophysiology Data for Competitive AMPA Receptor Antagonists on Long-Term Potentiation (LTP) in Hippocampal Slices

Data for NBQX and CNQX are provided as representative examples of competitive AMPA receptor antagonists due to the limited availability of specific LTP inhibition data for YM-900.

CompoundConcentrationEffect on LTP InductionBrain RegionSpeciesReference
NBQX0.25-0.5 µMNo significant suppressionCA1Rat[2]
NBQX1 µMAttenuation of LTPCA1Rat[2]
CNQX10 µMBlockade of mossy fiber LTPCA3Rat[3][4]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying synaptic plasticity.

Materials:

  • Rodent (rat or mouse)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.

  • aCSF for recovery and recording (same composition as dissection aCSF), continuously bubbled with 95% O2 / 5% CO2.

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee protocols.

  • Perform transcardial perfusion with ice-cold, oxygenated dissection aCSF to clear the blood from the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated dissection aCSF.

  • Isolate the hippocampus and mount it onto the vibratome stage.

  • Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold, oxygenated dissection aCSF.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) and Application of YM-900

This protocol outlines the procedure for inducing and recording LTP in the CA1 region of the hippocampus and for applying YM-900 to study its effects.

Materials:

  • Prepared hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)

  • Recording electrodes (filled with aCSF for field recordings)

  • Stimulating electrode (bipolar tungsten)

  • Perfusion system

  • YM-900 stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)

Procedure:

  • Slice Placement and Equilibration:

    • Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Allow the slice to equilibrate for at least 15-20 minutes.

  • Electrode Placement:

    • Place a stimulating electrode in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region.

    • Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., every 15-30 seconds) at an intensity that evokes an fEPSP of approximately 30-40% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • Application of YM-900:

    • Prepare the desired concentration of YM-900 in aCSF. Based on its Ki value and data from similar compounds, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

    • Switch the perfusion to the aCSF containing YM-900.

    • Allow the drug to perfuse for at least 20-30 minutes to ensure equilibration in the tissue, while continuing to record baseline responses. A decrease in the fEPSP slope should be observed as YM-900 antagonizes AMPA receptors.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz) or a single tetanus (e.g., 1 train of 100 pulses at 100 Hz).

  • Post-Induction Recording:

    • Immediately after the HFS, resume baseline stimulation and record the fEPSP slope for at least 60 minutes to observe the induction and maintenance of LTP.

    • In the presence of an effective concentration of YM-900, the potentiation of the fEPSP slope should be significantly reduced or blocked.

  • Washout (Optional):

    • To determine if the effect of YM-900 is reversible, switch the perfusion back to the control aCSF and continue recording.

Mandatory Visualizations

Signaling Pathways

YM900_LTP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPA-R AMPA Receptor Glutamate->AMPA-R Glutamate->AMPA-R NMDA-R NMDA Receptor Glutamate->NMDA-R Depolarization Depolarization AMPA-R->Depolarization Na⁺ influx Ca2+ Ca²⁺ NMDA-R->Ca2+ Ca²⁺ influx CaMKII CaMKII CREB CREB CaMKII->CREB AMPAR_Trafficking AMPAR Trafficking & Insertion CaMKII->AMPAR_Trafficking PKC PKC PKC->AMPAR_Trafficking PKA PKA PKA->CREB Gene_Expression Gene Expression (Late-LTP) CREB->Gene_Expression Ca2+->CaMKII Ca2+->PKC YM-900 YM-900 YM-900->AMPA-R Blocks Depolarization->NMDA-R Mg²⁺ block removal

Caption: Signaling pathway of LTP induction and the inhibitory action of YM-900.

Experimental Workflow

Experimental_Workflow A Prepare Acute Hippocampal Slices B Place Slice in Recording Chamber A->B C Establish Stable Baseline Recording (20-30 min) B->C D Perfuse with YM-900 (20-30 min) C->D E Induce LTP (High-Frequency Stimulation) D->E F Record Post-Induction fEPSPs (≥60 min) E->F G Data Analysis: Compare fEPSP Slope F->G

Caption: Experimental workflow for studying the effect of YM-900 on LTP.

Logical Relationships

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect A YM-900 Application B Competitive Antagonism of AMPA Receptors A->B C Inhibition of Postsynaptic Depolarization B->C D Blockade of LTP Induction C->D

Caption: Causal chain of YM-900's effect on long-term potentiation.

References

Application of YM-900 in Ischemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] In the context of ischemic injury, particularly cerebral ischemia, excessive glutamate (B1630785) release leads to overactivation of glutamate receptors, including AMPA receptors. This excitotoxicity is a primary driver of neuronal death. By blocking AMPA receptors, YM-900 has demonstrated significant neuroprotective effects in various preclinical models of both global and focal cerebral ischemia, suggesting its therapeutic potential in conditions like stroke.[2][3]

These application notes provide a comprehensive overview of the use of YM-900 in ischemia research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action: Attenuation of Excitotoxic Cascade

During an ischemic event, the lack of oxygen and glucose disrupts normal cellular function, leading to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This excess glutamate persistently activates postsynaptic AMPA receptors, causing a sustained influx of Na+ and, in the case of AMPA receptors lacking the GluA2 subunit, Ca2+.[2][4][5] This ionic imbalance leads to cytotoxic edema, mitochondrial dysfunction, activation of cell death pathways, and ultimately, neuronal apoptosis and necrosis.[6][7]

YM-900 competitively binds to the glutamate binding site on AMPA receptors, preventing their activation by glutamate. This blockade inhibits the downstream excitotoxic cascade, thereby preserving neuronal integrity and reducing the volume of ischemic damage.[2][3]

YM900_Mechanism_of_Action cluster_pre Presynaptic Terminal Glutamate_vesicle Glutamate AMPA_R Glutamate Binding Site Ca_influx Excessive Ca2+ Influx AMPA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Ischemia Ischemia Glutamate_release Excessive Glutamate Release Ischemia->Glutamate_release Glutamate_release->AMPA_R Activates YM900 YM-900 YM900->AMPA_R Blocks

Fig. 1: Mechanism of YM-900 in Ischemic Neuroprotection.

Data Presentation: Efficacy of YM-900 in Ischemia Models

The neuroprotective effects of YM-900 have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Effect of YM-900 on Infarct Size in Rat Focal Cerebral Ischemia

Ischemia ModelAnimalYM-900 DoseAdministration TimeInfarct Size ReductionReference
Thrombotic MCA OcclusionRat10 mg/kg/h for 4h (i.v.)Immediately post-occlusionSignificant (p < 0.05)[2]
Thrombotic MCA OcclusionRat20 mg/kg/h for 4h (i.v.)Immediately post-occlusionSignificant (p < 0.05), dose-dependent[2]
Thrombotic MCA OcclusionRat20 mg/kg/h for 4h (i.v.)1, 2, or 3 hours post-occlusionSignificant and sustained reduction[2][8]
Photothrombotic distal MCA OcclusionSpontaneously Hypertensive Rat5 mg/kg/h for 1h (i.v.)5 minutes post-occlusion34% reduction (p = 0.017)[9]

Table 2: Neuroprotective Effect of YM-900 in Other Ischemia Models

Ischemia ModelAnimalYM-900 DoseOutcomeReference
Transient Global Ischemia (5 min)GerbilPost-ischemic administrationPrevents delayed neuronal death in hippocampus[10]
Permanent MCA OcclusionCat0.5 mg/5 ml/kg/h (i.v.) for 6hMarked reduction in ischemic damage volume (from 2823 mm³ to 1737 mm³)[3]

Experimental Protocols

Protocol 1: Induction of Focal Cerebral Ischemia via Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for MCAO, a widely used model for inducing focal cerebral ischemia that mimics human stroke.[3][11]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., 4% chloral (B1216628) hydrate (B1144303) or isoflurane)

  • 4-0 nylon monofilament with a silicon-coated or heat-blunted tip

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silk sutures

  • Heating pad to maintain body temperature at 37°C

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully dissect the arteries from the surrounding tissues. Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the proximal CCA and the ICA to prevent bleeding.

  • Arteriotomy and Suture Insertion: Make a small incision in the ECA stump. Insert the prepared 4-0 nylon monofilament through the incision into the ECA.

  • MCA Occlusion: Gently advance the filament from the ECA into the ICA until a slight resistance is felt (approximately 18-20 mm from the CCA bifurcation), indicating the occlusion of the middle cerebral artery (MCA) origin. A significant drop in cerebral blood flow (>60%) can be confirmed with a laser Doppler flowmeter.

  • Securing the Filament: Secure the filament in place with a ligature around the ECA stump.

  • Reperfusion (for transient MCAO): For transient ischemia models, withdraw the filament after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Wound Closure and Recovery: Close the neck incision and allow the animal to recover from anesthesia in a warm cage.

MCAO_Workflow start Start: Anesthetize Rat expose_cca Expose Common, External, and Internal Carotid Arteries (CCA, ECA, ICA) start->expose_cca ligate_eca Ligate Distal ECA expose_cca->ligate_eca clip_vessels Temporarily Clip CCA and ICA ligate_eca->clip_vessels arteriotomy Make Incision in ECA Stump clip_vessels->arteriotomy insert_suture Insert 4-0 Monofilament into ECA arteriotomy->insert_suture advance_suture Advance Suture into ICA to Occlude MCA (18-20mm) insert_suture->advance_suture confirm_occlusion Confirm Occlusion (e.g., Laser Doppler) advance_suture->confirm_occlusion secure_suture Secure Suture in Place confirm_occlusion->secure_suture occlusion_period Ischemia Period (e.g., 2 hours) secure_suture->occlusion_period reperfusion_q Transient Ischemia? occlusion_period->reperfusion_q withdraw_suture Withdraw Suture for Reperfusion reperfusion_q->withdraw_suture Yes close_wound Close Incision and Allow Recovery reperfusion_q->close_wound No (Permanent) withdraw_suture->close_wound end End: Post-operative Care close_wound->end

Fig. 2: Experimental Workflow for MCAO in Rats.
Protocol 2: Administration of YM-900

YM-900 is typically administered intravenously as a continuous infusion.

Materials:

  • YM-900

  • Vehicle (e.g., alkaline saline)

  • Infusion pump

  • Catheter for intravenous access (e.g., jugular or femoral vein)

Procedure:

  • Preparation of YM-900 Solution: Dissolve YM-900 in the appropriate vehicle to the desired concentration. The concentration should be calculated based on the target dose (e.g., 5, 10, or 20 mg/kg/hour) and the infusion rate.

  • Catheterization: Under anesthesia, cannulate a suitable vein (e.g., the femoral vein) for intravenous infusion.

  • Initiation of Infusion: Connect the catheter to the infusion pump. The infusion of YM-900 or vehicle can be started at various time points relative to the ischemic insult (e.g., immediately after MCAO or at 1, 2, or 3 hours post-occlusion) as per the experimental design.[2][8]

  • Duration of Infusion: Continue the infusion for the specified duration (e.g., 1 or 4 hours).[2][9]

  • Post-Infusion Monitoring: After the infusion is complete, withdraw the catheter, ligate the vein, and close the incision. Monitor the animal during recovery.

Protocol 3: Assessment of Infarct Volume

The neuroprotective effect of YM-900 is commonly quantified by measuring the infarct volume at a set time point after ischemia (e.g., 24 or 72 hours).[2]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix for slicing

  • Formaldehyde (B43269) solution (10%)

  • Digital scanner or camera and image analysis software

Procedure:

  • Brain Extraction: At the designated endpoint (e.g., 24 hours post-MCAO), euthanize the animal and carefully extract the brain.

  • Brain Slicing: Chill the brain briefly and then cut it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • TTC Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. The TTC will stain viable tissue red, while the infarcted (non-viable) tissue will remain white.

  • Fixation: After staining, transfer the slices to a 10% formaldehyde solution for fixation.

  • Image Acquisition and Analysis: Scan or photograph the stained sections. Use image analysis software to measure the area of the infarct (white region) and the total area of the hemisphere for each slice. The infarct volume can then be calculated by integrating the infarct areas over the thickness of the slices. Edema correction may be necessary.

Conclusion

YM-900 has consistently demonstrated robust neuroprotective effects in various preclinical models of ischemia. Its mechanism of action, targeting the excitotoxic cascade initiated by AMPA receptor overactivation, is well-established. The provided protocols offer a framework for researchers to investigate the therapeutic potential of YM-900 and other AMPA receptor antagonists in the context of ischemic brain injury. Careful adherence to standardized surgical and analytical procedures is crucial for obtaining reproducible and reliable data.

References

Application Notes and Protocols for In Vivo Imaging of YM-900, an AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM-90K, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated neuroprotective effects in preclinical models of cerebral ischemia, suggesting its potential as a therapeutic agent for conditions such as stroke. In vivo imaging techniques are invaluable tools in drug development, enabling the non-invasive assessment of a drug's biodistribution, target engagement, and pharmacokinetics in a living organism. While direct in vivo imaging studies of YM-900 are not extensively reported in publicly available literature, this document provides a comprehensive guide on the potential methodologies for conducting such studies.

These application notes and protocols are based on established in vivo imaging techniques for small molecules targeting the central nervous system, particularly other receptor antagonists. They are intended to serve as a foundational guide for researchers interested in developing and applying in vivo imaging methods to study YM-900 or similar compounds.

Signaling Pathway of AMPA Receptor and Rationale for Imaging

AMPA receptors are ionotropic transmembrane receptors for glutamate (B1630785) that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is crucial for synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors can lead to excitotoxicity, a key mechanism of neuronal damage in ischemic stroke and other neurological disorders. YM-900 exerts its neuroprotective effects by blocking this excitotoxic cascade.

AMPA_Receptor_Signaling_Pathway AMPA Receptor Signaling and YM-900 Inhibition cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Opens channel Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Excitotoxicity Excitotoxicity & Neuronal Damage Depolarization->Excitotoxicity Excessive activation leads to YM900 YM-900 YM900->AMPA_R Antagonizes

Caption: AMPA Receptor Signaling and YM-900 Inhibition.

Potential In Vivo Imaging Methodologies for YM-900

Given that YM-900 is a small molecule designed to act on the central nervous system, the most suitable in vivo imaging modalities would be Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques offer high sensitivity for tracking radiolabeled molecules in the body.

Positron Emission Tomography (PET)

PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by a radiotracer. For a small molecule like YM-900, this would involve labeling it with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

  • ¹¹C-labeling: With a short half-life of ~20 minutes, ¹¹C is suitable for studying rapid pharmacokinetic processes. The synthesis of [¹¹C]YM-900 would likely involve the methylation of a suitable precursor.

  • ¹⁸F-labeling: The longer half-life of ¹⁸F (~110 minutes) allows for more complex radiosynthesis and longer imaging studies, which can be advantageous for assessing target engagement and biodistribution over time.

Single-Photon Emission Computed Tomography (SPECT)

SPECT imaging uses gamma-emitting radioisotopes. Suitable isotopes for labeling YM-900 could include Iodine-123 (¹²³I) or Technetium-99m (⁹⁹mTc). The choice of isotope would depend on the chemical structure of YM-900 and the feasibility of incorporating the radionuclide without altering its biological activity.

Experimental Protocols

The following are hypothetical protocols for the development and application of a radiolabeled YM-900 tracer for preclinical in vivo imaging.

Protocol 1: Radiolabeling of YM-900 with ¹⁸F for PET Imaging

This protocol outlines a potential synthetic route for [¹⁸F]YM-900. The exact precursor and reaction conditions would need to be optimized based on the chemical properties of YM-900.

Objective: To synthesize [¹⁸F]YM-900 with high radiochemical purity and specific activity.

Materials:

  • YM-900 precursor (e.g., a desfluoro or nitro precursor)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724)

  • HPLC system for purification and analysis

  • Solid-phase extraction (SPE) cartridges

  • Sterile water for injection

  • 0.9% saline for injection

Workflow:

Radiolabeling_Workflow Workflow for [18F]YM-900 Synthesis and QC F18_Production [18F]Fluoride Production (Cyclotron) F18_Activation [18F]Fluoride Activation (K222/K2CO3) F18_Production->F18_Activation Radiolabeling Radiolabeling Reaction with YM-900 Precursor F18_Activation->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation in Saline Purification->Formulation QC Quality Control (Purity, Specific Activity) Formulation->QC Injection Ready for Injection QC->Injection

Caption: Workflow for [18F]YM-900 Synthesis and Quality Control.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water.

  • Radiolabeling Reaction: Add the YM-900 precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [¹⁸F]YM-900 from unreacted [¹⁸F]fluoride and the precursor.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]YM-900 and remove the organic solvent under reduced pressure. Reformulate the final product in sterile saline for injection, potentially passing it through an SPE cartridge for final purification and concentration.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity. Measure the total radioactivity and calculate the specific activity. Ensure the final product is sterile and pyrogen-free.

Protocol 2: In Vivo PET Imaging and Biodistribution in a Rodent Model

Objective: To determine the whole-body biodistribution and brain uptake of [¹⁸F]YM-900 in healthy rodents.

Materials:

  • [¹⁸F]YM-900 formulated in sterile saline

  • Healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

  • Standard laboratory equipment for dissection

Procedure:

  • Animal Preparation: Anesthetize the animal with isoflurane. Place a catheter in the tail vein for tracer injection.

  • Tracer Injection: Inject a known amount of [¹⁸F]YM-900 (e.g., 5-10 MBq) via the tail vein catheter.

  • Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan of the brain for 60-90 minutes to assess the kinetics of brain uptake.

  • Whole-Body PET/CT Scan: Following the dynamic scan, a whole-body PET/CT scan can be performed to visualize the overall biodistribution of the tracer. The CT scan provides anatomical reference.

  • Ex Vivo Biodistribution (at a terminal time point):

    • At a predetermined time after injection (e.g., 60 minutes), euthanize the animal.

    • Rapidly dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from biodistribution studies should be presented in a clear, tabular format to allow for easy comparison across different tissues and time points.

Table 1: Hypothetical Biodistribution of [¹⁸F]YM-900 in Rats at 60 Minutes Post-Injection

Tissue% Injected Dose per Gram (%ID/g) (Mean ± SD)
Blood0.85 ± 0.12
Heart1.20 ± 0.25
Lungs1.50 ± 0.30
Liver8.50 ± 1.50
Kidneys10.20 ± 2.10
Spleen0.95 ± 0.15
Muscle0.40 ± 0.08
Bone0.60 ± 0.10
Brain0.50 ± 0.09

Table 2: Hypothetical Brain Regional Uptake of [¹⁸F]YM-900 (Standardized Uptake Value - SUV)

Brain RegionSUV (Mean ± SD)
Cortex1.8 ± 0.3
Hippocampus2.1 ± 0.4
Striatum1.5 ± 0.2
Cerebellum0.9 ± 0.1
Thalamus1.7 ± 0.3

Logical Framework for Assessing Neuroprotective Efficacy

In vivo imaging can be integrated into a logical framework to assess the efficacy of a neuroprotective drug like YM-900 in a disease model, such as a rodent model of stroke.

Logical_Framework Framework for Assessing YM-900 Efficacy Disease_Model Induce Stroke Model (e.g., MCAO) Treatment_Group Administer YM-900 Disease_Model->Treatment_Group Control_Group Administer Vehicle Disease_Model->Control_Group Imaging In Vivo Imaging (e.g., PET, MRI) Treatment_Group->Imaging Behavioral Behavioral Assessment (e.g., Neurological Score) Treatment_Group->Behavioral Histology Post-mortem Histology (Infarct Volume) Treatment_Group->Histology Control_Group->Imaging Control_Group->Behavioral Control_Group->Histology Outcome Assess Neuroprotection Imaging->Outcome Behavioral->Outcome Histology->Outcome

Caption: Logical Framework for Efficacy Assessment.

Conclusion

Application Notes and Protocols for YM-900 in Blocking AMPA Receptor Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.[1] As a member of the quinoxaline-2,3-dione class of antagonists, YM-900 is a valuable pharmacological tool for investigating the role of ionotropic glutamate (B1630785) receptors in synaptic transmission and plasticity.[2] Its ability to block AMPA receptor-mediated excitatory currents makes it relevant for studies on neurodegenerative diseases, epilepsy, and ischemic stroke, where glutamate excitotoxicity is a key pathological mechanism.[1] These application notes provide a comprehensive overview of YM-900's properties and detailed protocols for its use in blocking AMPA receptor currents.

Mechanism of Action

YM-900 functions as a competitive antagonist at the glutamate binding site on AMPA receptors.[3] This means that YM-900 reversibly binds to the same site as the endogenous agonist, glutamate, and other agonists like AMPA and kainate, thereby preventing receptor activation and subsequent ion channel opening. This competitive nature has been confirmed by Schild analysis in studies using Xenopus oocytes expressing rat cortical mRNA.[3]

Data Presentation

The following tables summarize the quantitative data for YM-900's binding affinity and inhibitory potency from published studies.

Table 1: Binding Affinity of YM-900 at Ionotropic Glutamate Receptors

RadioligandReceptor TargetPreparationKᵢ (μM)Reference
[³H]-AMPAAMPA ReceptorRat brain membranes0.084[1]
[³H]-KainateKainate ReceptorRat brain membranes2.2[1]
[³H]-L-GlutamateNMDA Receptor (glutamate site)Rat brain membranes> 100[1]
[³H]-GlycineNMDA Receptor (glycine site)Rat brain membranes37[1]

Table 2: Inhibitory Potency of YM-900 on AMPA Receptor-Mediated Currents

AgonistPreparationMethodParameterValueReference
KainateRat cortical mRNA-injected Xenopus oocytesTwo-electrode voltage clamppA₂6.83 ± 0.01[3]
Kainate (in the presence of 30 µM cyclothiazide)Rat cortical mRNA-injected Xenopus oocytesTwo-electrode voltage clamppA₂6.62 ± 0.03[3]

Note: Information on the selectivity of YM-900 for specific AMPA receptor subunits (GluA1-4) is not currently available in the published literature.

Signaling Pathways and Experimental Workflows

Glutamatergic Synapse and Site of YM-900 Action

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Depolarization Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Opening Synaptic Vesicle Synaptic Vesicle Ca2+ Influx->Synaptic Vesicle Triggers fusion Glutamate Glutamate Synaptic Vesicle->Glutamate Release AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Binds Na+ Influx Na+ Influx AMPA Receptor->Na+ Influx Channel Opening Depolarization (EPSP) Depolarization (EPSP) Na+ Influx->Depolarization (EPSP) YM-900 YM-900 YM-900->AMPA Receptor Competitively Blocks

Caption: Competitive antagonism of YM-900 at the AMPA receptor in a glutamatergic synapse.

Experimental Workflow for Electrophysiological Recording

Cell Preparation Cell Preparation Patch-Clamp Setup Patch-Clamp Setup Cell Preparation->Patch-Clamp Setup e.g., Cultured Neurons Baseline Recording Baseline Recording Patch-Clamp Setup->Baseline Recording Whole-cell configuration YM-900 Application YM-900 Application Baseline Recording->YM-900 Application Agonist application (e.g., AMPA) Post-YM-900 Recording Post-YM-900 Recording YM-900 Application->Post-YM-900 Recording Bath application Data Analysis Data Analysis Post-YM-900 Recording->Data Analysis Measure current inhibition

Caption: Workflow for assessing YM-900's effect on AMPA receptor currents using patch-clamp electrophysiology.

Experimental Workflow for Radioligand Binding Assay

Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation e.g., Rat brain Filtration Filtration Incubation->Filtration With [3H]-AMPA & YM-900 Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Separate bound/free Data Analysis Data Analysis Scintillation Counting->Data Analysis Determine Ki

Caption: Workflow for determining the binding affinity of YM-900 using a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Inhibition of AMPA Receptor-Mediated Currents in Cultured Neurons (Whole-Cell Patch-Clamp)

This protocol is a synthesized guideline based on standard practices for recording AMPA receptor currents and may require optimization.

1. Materials and Reagents:

  • Cell Culture: Primary hippocampal or cortical neurons cultured on glass coverslips.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubble with 95% O₂/5% CO₂.

  • Internal Solution: 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, and 0.3 mM Na-GTP. Adjust pH to 7.25 with CsOH and osmolarity to ~290 mOsm.

  • Agonist: AMPA or Kainate stock solution (e.g., 10 mM in water).

  • Antagonist: YM-900 stock solution (e.g., 10 mM in DMSO, then diluted in ACSF).

  • Other Blockers: Picrotoxin (B1677862) (100 µM) to block GABAₐ receptors and D-AP5 (50 µM) to block NMDA receptors.

2. Equipment:

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with manipulators.

  • Perfusion system.

3. Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF containing picrotoxin and D-AP5 at a rate of 1-2 mL/min.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Clamp the cell at a holding potential of -70 mV.

  • Obtain a stable baseline recording.

  • Apply a brief pulse of AMPA (e.g., 100 µM for 1-2 ms) or kainate using a fast-application system to evoke an inward current. Repeat several times to ensure a stable response.

  • Bath apply YM-900 at the desired concentration (e.g., starting from 100 nM) by adding it to the perfusion solution.

  • After a few minutes of incubation with YM-900, evoke AMPA receptor currents again using the same agonist application protocol.

  • Record the inhibited current amplitude.

  • To generate a concentration-response curve, repeat steps 6-8 with increasing concentrations of YM-900.

  • A washout step, by perfusing with ACSF without YM-900, can be performed to check for reversibility.

4. Data Analysis:

  • Measure the peak amplitude of the AMPA-evoked inward current before and after the application of YM-900.

  • Calculate the percentage of inhibition for each concentration of YM-900.

  • Plot the percentage of inhibition against the logarithm of the YM-900 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 2: Competitive Radioligand Binding Assay for YM-900

This protocol is based on a study by Ohno et al. (1996) and general radioligand binding assay procedures.

1. Materials and Reagents:

  • Tissue: Rat brain tissue (cortex or whole brain).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-AMPA.

  • Competitor: YM-900.

  • Non-specific Binding Control: L-glutamate (1 mM).

  • Scintillation Cocktail.

2. Equipment:

  • Homogenizer.

  • Centrifuge.

  • Filtration apparatus.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

3. Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a final volume of 500 µL of 50 mM Tris-HCl buffer, add:

      • 50 µL of various concentrations of YM-900 (for the competition curve).

      • 50 µL of buffer or 1 mM L-glutamate (for total and non-specific binding, respectively).

      • 50 µL of [³H]-AMPA (a final concentration of ~5 nM is often used).

      • 350 µL of the membrane preparation (containing 100-200 µg of protein).

    • Incubate the mixture at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [³H]-AMPA binding against the logarithm of the YM-900 concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-AMPA and Kₔ is its dissociation constant.

References

Troubleshooting & Optimization

YM-900 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of YM-900, a potent AMPA/kainate receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is YM-900?

A1: YM-900, also known as YM-90K, is a selective antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] It is a valuable tool for studying glutamatergic neurotransmission and its role in various neurological conditions.

Q2: What is the primary solvent for dissolving YM-900?

A2: The recommended solvent for YM-900 is Dimethyl Sulfoxide (DMSO).[2] It is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: What are the storage recommendations for YM-900?

A3: YM-900 powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for long-term use.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving YM-900 in my aqueous experimental buffer (e.g., PBS). What should I do?

A4: YM-900 is known to have poor solubility in aqueous solutions. Direct dissolution in buffers like PBS is not recommended. The best practice is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.

Q5: Even after preparing a DMSO stock, I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?

A5: This is a common issue when diluting a DMSO stock of a poorly soluble compound into an aqueous medium. Here are several steps you can take to mitigate this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of YM-900 in your aqueous buffer.

  • Increase the Percentage of DMSO: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check the DMSO tolerance of your specific cell line or experimental model.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to emulsify the compound and prevent precipitation.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse the compound and break up any small aggregates that may have formed.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before and after adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of YM-900 and other components in your buffer.

Q6: Can I dissolve YM-900 in ethanol (B145695) or methanol (B129727)?

Data Presentation: YM-900 Solubility

SolventSolubilityNotes
DMSO SolubleRecommended for preparing stock solutions.
Water Poorly solubleNot recommended for direct dissolution.
Ethanol Data not availableMay have limited solubility. Empirical testing is recommended.
PBS (Phosphate-Buffered Saline) Poorly solubleNot recommended for direct dissolution. Dilute from a DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM YM-900 Stock Solution in DMSO

Materials:

  • YM-900 powder (Molecular Weight: 273.21 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of YM-900: To prepare 1 mL of a 10 mM stock solution, you will need 2.73 mg of YM-900.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 273.21 g/mol * 1000 mg/g = 2.73 mg/mL

  • Weigh the YM-900: Carefully weigh out the calculated mass of YM-900 powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the YM-900 powder. For 1 mL of stock solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the YM-900 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh YM-900 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute DMSO Stock into Aqueous Buffer store->dilute check Check for Precipitation dilute->check precipitate Precipitation Observed check->precipitate Yes no_precipitate Solution is Clear check->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc increase_dmso Increase % DMSO precipitate->increase_dmso sonicate Sonicate Solution precipitate->sonicate use Use in Experiment no_precipitate->use lower_conc->dilute increase_dmso->dilute sonicate->dilute

Caption: Experimental workflow for preparing and troubleshooting YM-900 solutions.

ampa_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds na_influx Na+ Influx ampa_receptor->na_influx Opens Channel depolarization Depolarization na_influx->depolarization Leads to downstream Downstream Signaling (e.g., CaMKII, LTP/LTD) depolarization->downstream Activates ym900 YM-900 (Antagonist) ym900->ampa_receptor Blocks

Caption: Simplified signaling pathway of AMPA receptor and the inhibitory action of YM-900.

References

Technical Support Center: Optimizing YM-900 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-900, a potent and selective AMPA/kainate receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of YM-900 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of YM-900.

Frequently Asked Questions (FAQs)

Q1: What is YM-900 and what is its primary mechanism of action?

A1: YM-900, also known as YM90K, is a selective and potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These are ionotropic glutamate (B1630785) receptors that mediate fast excitatory neurotransmission in the central nervous system. By blocking these receptors, YM-900 can inhibit excessive glutamate-induced excitotoxicity, a key factor in neuronal damage associated with conditions like stroke.

Q2: What is the recommended solvent for preparing a stock solution of YM-900?

A2: YM-900 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for YM-900 in in vitro cell-based assays?

A3: Based on the inhibitory constants (Ki) and effective concentrations of similar AMPA receptor antagonists in cell culture, a starting concentration range of 0.1 µM to 10 µM is recommended for YM-900 in most in vitro cell-based assays. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: Can YM-900 be used in in vivo studies?

A4: Yes, YM-900 has been used in in vivo models of cerebral ischemia. For example, it has shown neuroprotective effects in rats with middle cerebral artery occlusion when administered intravenously. Dosages in such studies have been in the range of 10-20 mg/kg/h.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of YM-900 in experimental settings.

Problem Potential Cause Suggested Solution
Precipitation of YM-900 in cell culture medium. YM-900 has limited solubility in aqueous solutions. The concentration may be too high, or the final DMSO concentration may be too low to maintain solubility.1. Ensure the final DMSO concentration is at an acceptable level (e.g., 0.1%). 2. Prepare intermediate dilutions of the YM-900 stock solution in serum-free medium before adding to the final culture. 3. Gently warm the medium to 37°C before adding the YM-900 solution. 4. Visually inspect for precipitation before adding to cells. If precipitation occurs, consider lowering the final concentration of YM-900.
No observable effect of YM-900 on AMPA/kainate receptor-mediated activity. The concentration of YM-900 may be too low to effectively antagonize the receptors. The agonist concentration used to stimulate the receptors might be too high. The cells may have low expression levels of AMPA/kainate receptors.1. Perform a dose-response curve to determine the optimal effective concentration of YM-900. 2. Titrate the agonist concentration to find an EC50 or EC80 value that provides a sufficient window to observe antagonism. 3. Verify the expression of AMPA/kainate receptors in your cell line using techniques like Western blot or qPCR.
High levels of cell death or cytotoxicity observed. The concentration of YM-900 may be too high, leading to off-target effects or direct toxicity. The final DMSO concentration may be cytotoxic.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of YM-900 for your specific cell line. 2. Lower the concentration of YM-900 used in your experiments. 3. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
Variability in experimental results between batches. Inconsistent preparation of YM-900 stock or working solutions. Degradation of YM-900 in solution over time.1. Prepare fresh working solutions of YM-900 for each experiment from a frozen stock. 2. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Store the DMSO stock solution at -20°C or -80°C and protect it from light.

Data Presentation: Efficacy of YM-900

The following table summarizes the known inhibitory activity of YM-900 against AMPA and kainate receptors. This data is derived from radioligand binding assays.

Receptor Target Ligand Inhibitory Constant (Ki)
AMPA Receptor[3H]-AMPA0.084 µM
Kainate Receptor[3H]-kainate2.2 µM

This data indicates that YM-900 is more selective for the AMPA receptor than the kainate receptor.

Experimental Protocols

Protocol 1: Preparation of YM-900 Stock Solution

Objective: To prepare a high-concentration stock solution of YM-900 for use in cell-based assays.

Materials:

  • YM-900 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of YM-900 powder to prepare a 10 mM stock solution. The molecular weight of YM-900 is 273.21 g/mol .

  • Weigh the YM-900 powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the YM-900 is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Neuroprotection Assay using YM-900

Objective: To assess the neuroprotective effect of YM-900 against glutamate-induced excitotoxicity in a neuronal cell culture model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

  • Cell culture plates (96-well)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • YM-900 stock solution (10 mM in DMSO)

  • Glutamate solution (e.g., 100 mM in water, sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Preparation of YM-900 Working Solutions: Prepare a series of dilutions of the YM-900 stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest YM-900 concentration.

  • Pre-treatment with YM-900: Remove the culture medium from the wells and replace it with the prepared YM-900 working solutions or the vehicle control. Incubate the cells for 1-2 hours.

  • Induction of Excitotoxicity: Prepare a working solution of glutamate in serum-free medium. Add the glutamate solution to the wells (except for the untreated control wells) to a final concentration known to induce excitotoxicity in your cell model (e.g., 100 µM - 1 mM).

  • Incubation: Incubate the plate for the desired period to induce cell death (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium from the wells.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of YM-900 to determine its neuroprotective efficacy.

Visualizations

Signaling Pathway

AMPA_Kainate_Signaling AMPA/Kainate Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Activates YM900 YM-900 YM900->AMPA_R Blocks Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Leads to Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream Ca_Influx->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Excessive activation leads to

Caption: AMPA/Kainate receptor signaling and the inhibitory action of YM-900.

Experimental Workflow

Neuroprotection_Assay_Workflow Neuroprotection Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Neuronal Cells Pre_treatment Pre-treat cells with YM-900 Cell_Seeding->Pre_treatment YM900_Prep Prepare YM-900 Working Solutions YM900_Prep->Pre_treatment Glutamate_Treatment Induce excitotoxicity with Glutamate Pre_treatment->Glutamate_Treatment MTT_Assay Perform MTT Assay Glutamate_Treatment->MTT_Assay Data_Analysis Analyze Cell Viability Data MTT_Assay->Data_Analysis

Caption: Workflow for an in vitro neuroprotection assay using YM-900.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for YM-900 Experiments Start Experiment Issue No_Effect No Effect Observed? Start->No_Effect Cytotoxicity Cytotoxicity Observed? Start->Cytotoxicity Precipitation Precipitation Observed? Start->Precipitation Check_Concentration Increase YM-900 Concentration No_Effect->Check_Concentration Yes Check_Agonist Check Agonist Concentration No_Effect->Check_Agonist Yes Verify_Receptors Verify Receptor Expression No_Effect->Verify_Receptors Yes Lower_Concentration Lower YM-900 Concentration Cytotoxicity->Lower_Concentration Yes Check_DMSO Check Final DMSO Concentration Cytotoxicity->Check_DMSO Yes Check_Solubility Review Solution Preparation Precipitation->Check_Solubility Yes Optimize_Solvent Optimize Solvent Conditions Precipitation->Optimize_Solvent Yes

Caption: A logical flowchart for troubleshooting common issues with YM-900.

YM-900 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of YM-900 in solution. As specific public stability data for YM-900 is limited, this guide offers general protocols and best practices for determining its stability in your specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store YM-900?

A1: Proper storage is crucial for maintaining the integrity of YM-900.

  • Solid Form: For long-term storage (months to years), it is recommended to store YM-900 as a solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • In Solution: Stock solutions of YM-900, typically prepared in DMSO, should also be stored at -20°C for long-term use. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the recommended solvent for preparing YM-900 stock solutions?

A2: YM-900 is soluble in DMSO.[1] For most biological experiments, a high-concentration stock solution (e.g., 10 mM) is prepared in 100% DMSO. This stock is then further diluted into aqueous buffers or cell culture media for the final working concentration.

Q3: My YM-900 solution appears to have precipitated. What should I do?

A3: Precipitation indicates that the compound's concentration exceeds its solubility in the current solvent or that the compound has degraded.

  • Do not use a solution that has precipitated.

  • Centrifuge the vial to pellet the precipitate before preparing a new solution.

  • Consider adjusting the solvent system. While minimizing the final DMSO concentration in your assay is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[2]

  • The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds. Experimenting with different pH values may improve solubility.[2]

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

A4: The tolerance to DMSO varies between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[2]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[2]

  • > 0.5% - 1% DMSO: May be cytotoxic to some cells and could induce off-target effects.[2] It is critical to include a vehicle control (the same final DMSO concentration without YM-900) in your experiments to assess its effect on your specific cell line.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Solution

This guide will help you troubleshoot and resolve issues related to the precipitation of YM-900 upon dilution into aqueous buffers.

Troubleshooting YM-900 Precipitation start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration adjust_dmso Can the DMSO concentration be slightly increased? (e.g., from 0.1% to 0.5%) check_concentration->adjust_dmso Yes, concentration is high prepare_fresh Prepare a fresh dilution from the stock solution. check_concentration->prepare_fresh No, concentration is within expected range test_dmso_tolerance Test cell line tolerance to the new DMSO concentration. adjust_dmso->test_dmso_tolerance Yes adjust_ph Is the compound ionizable? Can the buffer pH be adjusted? adjust_dmso->adjust_ph No end_precipitate Issue Resolved test_dmso_tolerance->end_precipitate test_ph_range Test solubility across a range of pH values. adjust_ph->test_ph_range Yes use_cosolvent Consider a co-solvent system or excipients. adjust_ph->use_cosolvent No test_ph_range->end_precipitate use_cosolvent->end_precipitate sonicate Briefly sonicate the solution to aid dissolution. sonicate->adjust_dmso prepare_fresh->sonicate YM-900 Stability Assessment Workflow start Prepare YM-900 in Experimental Buffer t0 T=0: Take initial sample. Quench with cold organic solvent. start->t0 incubate Incubate remaining solution under experimental conditions (e.g., 37°C). start->incubate hplc Analyze all samples by HPLC. t0->hplc tx T=x hours: Take time-point sample. Quench with cold organic solvent. incubate->tx tx->hplc data_analysis Calculate % of YM-900 remaining relative to T=0. hplc->data_analysis end_stability Stability Profile Determined data_analysis->end_stability Common Degradation Pathways for Small Molecules in Solution ym900 YM-900 in Aqueous Solution hydrolysis Hydrolysis (Reaction with water) ym900->hydrolysis oxidation Oxidation (Reaction with oxygen) ym900->oxidation photodegradation Photodegradation (Degradation by light) ym900->photodegradation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

References

Technical Support Center: YM-900 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YM-900, a potent and selective AMPA/kainate receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is YM-900 and what is its primary mechanism of action?

YM-900 (also known as YM90K) is a selective antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2] Its primary mechanism is to block the binding of glutamate to these receptors, thereby inhibiting excitatory neurotransmission. This action is thought to be neuroprotective in conditions associated with glutamate excitotoxicity, such as ischemic stroke.[2][3]

Q2: What are the recommended solvents and storage conditions for YM-900?

For laboratory use, YM-900 is typically stored at -20°C.[4] While specific solubility data is not detailed in the provided results, compounds of this class (quinoxalinediones) often have limited aqueous solubility and may require organic solvents like DMSO for initial stock solution preparation. It is critical to consult the manufacturer's datasheet for specific solubility information.

Q3: At what concentrations is YM-900 effective?

The effective concentration of YM-900 varies significantly between in vitro and in vivo experimental models. Its potency is highest for AMPA receptors, as indicated by its low Ki value.

In Vitro Binding Affinity
Receptor/SiteKi (µM)
AMPA0.084
Kainate2.2
NMDA (Glutamate site)> 100
Glycine (strychnine-insensitive)37
Data sourced from radioligand binding assays in rat brain membranes.[2]
In Vivo Efficacy
Experimental ModelSpeciesAdministrationEffective Dose (ED50)
Audiogenic Seizure (Tonic)DBA/2 Micei.p.2.54 mg/kg
Data from in vivo anticonvulsant studies.[2]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect in Neuronal Cultures

Question: I am not observing the expected neuroprotective effect of YM-900 in my primary neuronal culture assay against glutamate-induced excitotoxicity. What could be the issue?

Possible Causes and Solutions:

  • Poor Solubility/Precipitation:

    • Problem: YM-900 may have precipitated out of the culture medium upon dilution from a high-concentration DMSO stock.

    • Solution: Visually inspect the final culture medium for any signs of precipitation. Lower the final DMSO concentration to less than 0.1% if possible. Prepare fresh dilutions for each experiment and consider pre-warming the medium before adding the compound.

  • Incorrect Concentration:

    • Problem: The concentration used may be too low to effectively antagonize the AMPA/kainate receptors in your specific cell density and glutamate challenge conditions.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on its Ki value, concentrations in the low micromolar range should be effective for AMPA receptor antagonism.[2]

  • Dominant NMDA Receptor-Mediated Toxicity:

    • Problem: YM-900 is highly selective for AMPA/kainate receptors and has very low affinity for NMDA receptors.[2] If the excitotoxicity in your model is primarily driven by NMDA receptor activation, YM-900 alone will show a limited effect.

    • Solution: Co-administer an NMDA receptor antagonist to determine if the toxicity is mediated by a different pathway. Alternatively, use AMPA or kainate as the specific agonist to confirm the compound's activity in your system.

Issue 2: High Variability in Animal Behavior Studies

Question: My in vivo experiments with YM-900 in a rodent model of focal ischemia are showing high variability in infarct volume reduction. Why might this be happening?

Possible Causes and Solutions:

  • Short Half-Life and Dosing Regimen:

    • Problem: YM-900 has a reported short duration of action (around 30 minutes for anticonvulsant effects).[2] A single administration may not provide sustained receptor blockade throughout the critical post-ischemic period.

    • Solution: The published neuroprotection protocol in a gerbil global ischemia model involved three intraperitoneal injections (15 mg/kg i.p. x 3).[2] In a rat focal ischemia model, a bolus injection was followed by a continuous infusion (30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h).[2] Review your dosing regimen to ensure it provides adequate coverage. A continuous infusion or multiple injections may be necessary.

  • Therapeutic Time Window:

    • Problem: The neuroprotective effect of glutamate receptor antagonists is highly dependent on the timing of administration relative to the ischemic insult.

    • Solution: One study demonstrated a therapeutic window of up to 6 hours post-ischemia for YM-900.[2] Ensure your administration protocol falls within this window. Any delays can significantly impact efficacy and increase variability.

  • Route of Administration:

    • Problem: Intraperitoneal (i.p.) injection can lead to variable absorption rates compared to intravenous (i.v.) administration.

    • Solution: If precision is critical, consider changing to i.v. administration to achieve more consistent and rapid therapeutic concentrations in the brain.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay
  • Cell Culture: Plate primary cortical neurons at a density of 1x10^5 cells/well in a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of YM-900 in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Pre-incubate neurons with varying concentrations of YM-900 for 30 minutes.

  • Excitotoxic Insult: Introduce glutamate to a final concentration of 50 µM.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against YM-900 concentration to determine the EC50 for neuroprotection.

Protocol 2: In Vivo Anticonvulsant Assay (Audiogenic Seizure Model)
  • Animals: Use DBA/2 mice, which are genetically susceptible to audiogenic seizures.

  • Compound Administration: Dissolve YM-900 in a suitable vehicle (e.g., saline with 1% Tween 80). Administer via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.

  • Acclimation: Allow 30 minutes for the compound to be absorbed and distribute.

  • Seizure Induction: Place the mouse in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds.

  • Observation: Score the animal for the presence and severity of tonic-clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected from tonic seizures at each dose and determine the ED50 value.[2]

Visualizations

Signaling Pathway and Mechanism of Action

YM900_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release AMPA_Receptor AMPA/Kainate Receptor Na+ Channel Excitation Neuronal Excitation AMPA_Receptor->Excitation Na+ influx Glutamate_Synapse->AMPA_Receptor Binds YM900 YM-900 YM900->AMPA_Receptor Blocks

Caption: Mechanism of YM-900 action on the glutamatergic synapse.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue solution solution start Unexpected Result in YM-900 Experiment check_compound Is YM-900 solution fresh and clear? start->check_compound check_dose Is the dose/concentration appropriate? check_compound->check_dose Yes solution_solubility Prepare fresh stock. Verify solubility. check_compound->solution_solubility No check_model Is the experimental model AMPA/Kainate dependent? check_dose->check_model Yes solution_dose Perform dose-response curve. check_dose->solution_dose No check_timing Is the administration timing optimal (in vivo)? check_model->check_timing Yes solution_model Test with specific agonists or other antagonists. check_model->solution_model No issue_variability Review other variables: animal health, reagents, etc. check_timing->issue_variability Yes solution_timing Adjust dosing regimen (e.g., infusion, multiple doses). check_timing->solution_timing No

Caption: Troubleshooting logic for experiments involving YM-900.

References

YM-900 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on considering and investigating the potential off-target effects of YM-900 (also known as YM90K), a potent AMPA/kainate receptor antagonist. Given the critical importance of understanding a compound's selectivity, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower researchers to confidently assess the specificity of YM-900 in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target binding affinities of YM-900?

A1: YM-900 is a selective antagonist for AMPA and kainate receptors. Published data indicates its binding affinity (Ki) for several glutamate (B1630785) receptor subtypes. While comprehensive public data from broad off-target screening panels is limited, the available information provides a starting point for assessing its selectivity.[1]

Data Presentation: YM-900 Binding Affinity

Target ReceptorKi (µM)
AMPA0.084
Kainate2.2
NMDA (L-glutamate site)>100
Glycine (strychnine-insensitive site)37

This data is derived from radioligand binding assays using rat brain membranes.[1]

Q2: What are the potential functional consequences of YM-900's primary activity on AMPA/kainate receptors?

A2: As an antagonist of AMPA and kainate receptors, YM-900 is expected to inhibit excitatory neurotransmission in the central nervous system. This can lead to neuroprotective effects in models of ischemic stroke.[1] However, this antagonism can also lead to a range of physiological effects that should be considered in the context of your experiments.

Q3: What are the general, potential off-target or mechanism-based side effects associated with AMPA/kainate receptor antagonists?

Q4: How can I experimentally assess the potential off-target effects of YM-900 in my system?

A4: A multi-faceted approach is recommended to investigate potential off-target effects. This includes performing competition radioligand binding assays against a panel of relevant receptors, conducting functional assays to measure the inhibition of other signaling pathways, and using a structurally unrelated AMPA/kainate antagonist as a control to ensure the observed phenotype is not compound-specific. Detailed protocols for these approaches are provided below.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects of YM-900 at the concentration used.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the minimal effective concentration for the on-target effect and observe if the unexpected phenotype appears only at higher concentrations.

    • Use a structurally unrelated AMPA/kainate antagonist: If a different antagonist for the same target does not reproduce the unexpected phenotype, it may suggest an off-target effect of YM-900.

    • Conduct a cell viability assay: Ensure the observed phenotype is not due to cytotoxicity at the concentrations of YM-900 being used.

Issue 2: Difficulty in distinguishing on-target versus off-target effects in electrophysiological recordings.

  • Possible Cause: YM-900 may be modulating other ion channels or receptors that are active in your preparation.

  • Troubleshooting Steps:

    • Apply specific agonists and antagonists for other potential targets: Systematically block other potential off-target channels or receptors to see if the effect of YM-900 is altered.

    • Vary the holding potential: Some ion channels are voltage-dependent. Altering the membrane potential can help to isolate the contribution of different channels to the observed effect.

    • Use a concentration range of YM-900: On-target effects should occur at concentrations consistent with its known Ki, while off-target effects may require higher concentrations.

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay to Determine YM-900 Affinity for a Suspected Off-Target Receptor

Objective: To quantitatively measure the binding affinity of YM-900 for a specific receptor of interest (the "suspected off-target").

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for the receptor of interest (e.g., [³H]-labeled antagonist).

  • YM-900 stock solution (in an appropriate solvent, e.g., DMSO).

  • Binding buffer (specific to the receptor being assayed).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

  • Plate shaker.

Methodology:

  • Prepare a dilution series of YM-900: Serially dilute the YM-900 stock solution in binding buffer to cover a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Set up the binding reaction: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The diluted YM-900 or vehicle control.

    • The membrane preparation.

  • Incubate: Incubate the plate at a specific temperature and for a sufficient duration to reach binding equilibrium (this will need to be optimized for the specific receptor). Gentle agitation on a plate shaker is recommended.

  • Terminate the reaction: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure radioactivity: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand for the target receptor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the YM-900 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Imaging Functional Assay to Assess Off-Target Activity

Objective: To determine if YM-900 functionally inhibits a Gq-coupled G protein-coupled receptor (GPCR) or a ligand-gated ion channel that signals through calcium influx.

Materials:

  • Cells expressing the suspected off-target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • YM-900 stock solution.

  • A known agonist for the suspected off-target receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader or microscope capable of kinetic measurements.

Methodology:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of YM-900 or vehicle control for a defined period.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject the agonist for the suspected off-target receptor into the wells.

    • Immediately begin kinetic measurement of the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the YM-900 concentration.

    • Fit the data to determine the IC₅₀ value for the functional inhibition.

Mandatory Visualizations

signaling_pathway On-Target Signaling of YM-900 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates Kainate_R Kainate Receptor Glutamate->Kainate_R Binds & Activates YM900 YM-900 YM900->AMPA_R Antagonizes YM900->Kainate_R Antagonizes Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel Kainate_R->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_hypothesis Hypothesis Generation cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_confirmation Functional Confirmation A Unexpected Phenotype Observed with YM-900 B Dose-Response Curve (On-target vs. Unexpected Phenotype) A->B C Control with Structurally Unrelated Antagonist A->C D Cell Viability Assay A->D E In Silico Target Prediction (e.g., Similarity Search) B->E If discrepancy C->E If phenotype is specific F Broad Receptor Screening Panel E->F G Competition Binding Assay (Protocol 1) F->G Identify putative hits H Functional Assay (e.g., Calcium Imaging - Protocol 2) G->H Confirm functional relevance

References

Technical Support Center: Improving In Vivo Delivery of YM-900

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing YM-900 in in vivo experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges, particularly those related to formulation and administration, to ensure reproducible and effective delivery of YM-900.

Frequently Asked Questions (FAQs)

Q1: What is YM-900 and what is its primary mechanism of action?

A1: YM-900, also known as YM90K, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1] By blocking these receptors, YM-900 inhibits excitatory neurotransmission in the central nervous system. This mechanism makes it a compound of interest for potential therapeutic applications in neurodegenerative disorders, such as ischemic stroke, where glutamate-mediated neurotoxicity is a key factor.[1]

Q2: What are the main challenges in the in vivo delivery of YM-900?

A2: As a quinoxaline (B1680401) derivative, YM-900 is a solid powder that is soluble in DMSO but is likely to have poor aqueous solubility. This is a common issue for many small molecule inhibitors and can lead to several challenges in vivo, including:

  • Precipitation: The compound may precipitate out of solution when diluted in aqueous physiological fluids, leading to inaccurate dosing and potential emboli if administered intravenously.

  • Low Bioavailability: Poor solubility can result in low absorption and reduced exposure at the target site.

  • Inconsistent Results: Formulation issues can be a major source of variability between experiments.

Q3: What are the known effective doses of YM-900 in animal models?

A3: Published studies have demonstrated the in vivo efficacy of YM-900 in rodent models of seizure and cerebral ischemia. The effective dose varies depending on the administration route and the animal model.

Animal Model Administration Route Effective Dose Observed Effect Reference
DBA/2 MiceIntraperitoneal (i.p.)ED₅₀: 2.54 mg/kgSuppression of audiogenic tonic seizure[1]
Mongolian GerbilsIntraperitoneal (i.p.)15 mg/kg (x3)Prevention of delayed neuronal death after global ischemia[1]
F344 RatsIntravenous (i.v.)30 mg/kg bolus + 10 mg/kg/h for 4hReduction of ischemic damage in focal ischemia[1]

Troubleshooting In Vivo Delivery

This section provides a step-by-step guide to address common problems encountered during the formulation and administration of YM-900.

Problem: YM-900 precipitates out of solution during formulation or upon injection.
  • Possible Cause: The aqueous component of the final formulation is too high, causing the poorly soluble YM-900 to crash out of the solution that was initially prepared in a strong organic solvent like DMSO.

  • Solutions:

    • Optimize Co-Solvent Ratios: For many poorly water-soluble compounds, a multi-component vehicle is necessary to maintain solubility. A common approach is to use a mixture of solvents.

    • Consider Alternative Formulation Strategies: If co-solvents are insufficient, other methods can be employed to improve solubility.

Strategy Description Advantages Disadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, PEG400) to first dissolve the compound before diluting with an aqueous vehicle (e.g., saline, PBS).Simple to prepare, suitable for initial studies.High concentrations of organic solvents can be toxic. Potential for precipitation upon dilution.
Surfactants Adding a surfactant (e.g., Tween® 80, Solutol® HS 15) to the vehicle can help to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability in aqueous solutions.May have their own biological effects or toxicities at higher concentrations.
Cyclodextrins Using cyclodextrins (e.g., HP-β-CD) which have a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the drug.Can improve solubility and bioavailability with a good safety profile.May not be suitable for all compounds; can be a more expensive option.
Problem: High variability in experimental results between animals.
  • Possible Cause: Inconsistent formulation preparation or administration technique. The short in vivo action of YM-900 (around 30 minutes for anticonvulsant effects) means that timing and consistency are critical.[1]

  • Solutions:

    • Standardize Formulation Protocol: Ensure the formulation is prepared identically for each experiment. This includes using the same solvent sources, volumes, order of mixing, and mixing time/temperature.

    • Verify Formulation Clarity: Always visually inspect the final formulation for any signs of precipitation before administration. A brief centrifugation can help detect small amounts of precipitate.

    • Consistent Administration: For intravenous injections, ensure a consistent injection rate. For intraperitoneal injections, ensure the injection is delivered to the same quadrant of the abdomen each time to minimize variability in absorption.

    • Fresh Preparations: Due to unknown stability in aqueous-based vehicles, it is highly recommended to prepare the YM-900 formulation fresh before each experiment.

Experimental Protocols

The following are generalized protocols for preparing YM-900 formulations. Note: These are starting points and may require optimization for your specific experimental needs.

Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) Injection
  • Objective: To prepare a 5 mg/mL solution of YM-900.

  • Materials:

    • YM-900 powder (MW: 273.21)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Polyethylene glycol 400 (PEG400), sterile

    • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

  • Procedure:

    • Weigh the required amount of YM-900. For 1 mL of a 5 mg/mL solution, weigh 5 mg of YM-900.

    • Add 10% of the final volume as DMSO (100 µL). Vortex until the YM-900 is completely dissolved.

    • Add 40% of the final volume as PEG400 (400 µL). Vortex to mix thoroughly.

    • Slowly add the remaining 50% of the volume as sterile saline or PBS (500 µL) while vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear.

    • Administer to the animal based on body weight. For a 10 mg/kg dose in a 25g mouse, inject 50 µL of the 5 mg/mL solution.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration weigh 1. Weigh YM-900 dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG400 dissolve->add_peg add_saline 4. Add Saline/PBS Slowly add_peg->add_saline inspect 5. Visually Inspect for Clarity add_saline->inspect administer 6. Administer to Animal inspect->administer

Workflow for preparing a co-solvent formulation of YM-900.

Signaling Pathways

YM-900 acts by blocking AMPA and kainate receptors. The diagrams below illustrate the general signaling pathways initiated by the activation of these receptors, which are inhibited by YM-900.

AMPA Receptor Signaling

Activation of AMPA receptors by glutamate leads to sodium influx and depolarization. This can also trigger downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in synaptic plasticity.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Na_influx Na+ Influx AMPAR->Na_influx Ras Ras AMPAR->Ras Activates YM900 YM-900 YM900->AMPAR Inhibits Depolarization Depolarization Na_influx->Depolarization MEK MEK Ras->MEK ERK ERK (MAPK) MEK->ERK Plasticity Synaptic Plasticity ERK->Plasticity

Simplified AMPA receptor signaling pathway inhibited by YM-900.
Kainate Receptor Signaling

Kainate receptors can also mediate ionotropic responses (Na+ influx). Additionally, they can engage in metabotropic signaling through G-proteins, leading to the production of endocannabinoids like anandamide (B1667382) (AEA), which then act as retrograde messengers.[4][5]

G cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Terminal Glutamate Glutamate KAR Kainate Receptor Glutamate->KAR Activates G_protein G-Protein KAR->G_protein Activates YM900 YM-900 YM900->KAR Inhibits PLC PLC G_protein->PLC AEA Anandamide (AEA) Synthesis PLC->AEA CB1R CB1 Receptor AEA->CB1R Retrograde Messenger GABA_inhibit Inhibition of GABA Release CB1R->GABA_inhibit

Kainate receptor metabotropic signaling pathway inhibited by YM-900.

References

YM-900 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using YM-900, a potent and selective AMPA/kainate receptor antagonist.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is YM-900 and what is its primary mechanism of action?

A1: YM-900, also known as YM90K, is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2] Its primary mechanism involves competitively binding to these receptors, thereby inhibiting the neurotoxic effects of excessive glutamate (B1630785), a key neurotransmitter.[2] This makes it a compound of interest for its potential neuroprotective effects in conditions like ischemic stroke.[1][2]

Q2: What are the expected in vitro potency values for YM-900?

A2: In vitro binding assays have demonstrated YM-900's high affinity for the AMPA receptor. Specifically, it has been shown to displace [3H]-AMPA binding with a Ki (inhibitor constant) of 0.084 µM.[2] Its potency against kainate receptors is lower, with a Ki of 2.2 µM for inhibiting [3H]-kainate binding.[2] For N-methyl-D-aspartate (NMDA) and glycine (B1666218) binding sites, the Ki values are significantly higher (>100 µM and 37 µM, respectively), highlighting its selectivity for AMPA/kainate receptors.[2]

Q3: What is a typical dose range for a YM-900 in vitro dose-response experiment?

A3: Based on its high affinity for the AMPA receptor (Ki = 0.084 µM), a suitable starting dose range for an in vitro experiment would typically span several orders of magnitude around this value. A common approach is to use a serial dilution, for example, from 10 µM down to 0.1 nM, to capture the full sigmoidal dose-response curve and accurately determine the IC50.

Troubleshooting Guide

Issue 1: The dose-response curve is flat, showing no inhibition.

  • Possible Cause 1: Incorrect concentration of YM-900.

    • Solution: Verify the stock solution concentration and the serial dilution calculations. Ensure that the dilutions were prepared accurately. It is crucial to perform independent repeats of the dose-response curve using freshly prepared concentration series to minimize errors.[3]

  • Possible Cause 2: Inactive compound.

    • Solution: Confirm the integrity and purity of the YM-900 compound. If possible, test a fresh batch of the compound.

  • Possible Cause 3: Issues with the assay setup.

    • Solution: Review the experimental protocol. Ensure that all reagents, including the AMPA receptor preparation and the agonist (e.g., glutamate or AMPA), are active and added in the correct order and concentrations. For kinase assays, which can be analogous, it's important to have ample quantities of enzymes and reference compounds.[4]

Issue 2: The dose-response curve is incomplete or does not reach a plateau.

  • Possible Cause 1: The range of YM-900 concentrations is too narrow.

    • Solution: Broaden the concentration range of YM-900. If the curve does not plateau at the top, include higher concentrations. If it doesn't reach the bottom plateau, add lower concentrations.[5]

  • Possible Cause 2: Sub-optimal assay conditions.

    • Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition. In assays measuring ATP consumption, for instance, different ATP concentrations can lead to discrepancies in IC50 values.[6]

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding reagents to the plate. Use calibrated pipettes and proper techniques. Errors in drug concentration are a crucial factor to evaluate.[3]

  • Possible Cause 2: Cell plating inconsistency.

    • Solution: If using a cell-based assay, ensure that cells are evenly distributed in the wells. Inconsistent cell numbers can lead to high variability.

  • Possible Cause 3: Edge effects on the microplate.

    • Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with buffer or media.

Issue 4: The IC50 value is significantly different from expected values.

  • Possible Cause 1: Differences in experimental conditions.

    • Solution: The IC50 value is dependent on the specific assay conditions, such as the concentration of the agonist used for stimulation. Ensure that your experimental setup is consistent with established protocols or literature reports. For example, in kinase assays, IC50 values can be biased by varying experimental setups.[6]

  • Possible Cause 2: Data analysis errors.

    • Solution: Use appropriate non-linear regression models to fit the dose-response curve. The four-parameter logistic (4PL) model is widely used.[7] Ensure that the data is correctly normalized (e.g., to positive and negative controls) before curve fitting.[5]

Data Presentation

The following table represents hypothetical data from a competitive binding assay to determine the IC50 of YM-900 against the AMPA receptor.

YM-900 Concentration (µM)% Inhibition (Mean)% Inhibition (SD)
10.000098.51.2
1.000092.12.5
0.100055.33.1
0.010015.82.8
0.00104.21.5
0.00010.90.5

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare crude synaptic membranes from rat cortical tissue.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a radiolabeled AMPA receptor agonist, for example, [3H]-AMPA, at a concentration close to its Kd for the receptor.

  • YM-900 Dilutions: Prepare a serial dilution of YM-900 in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, [3H]-AMPA, and varying concentrations of YM-900.

    • Include control wells for total binding (no YM-900) and non-specific binding (a high concentration of a non-labeled agonist).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of YM-900 relative to the total and non-specific binding.

    • Plot the percent inhibition against the logarithm of the YM-900 concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Points prep Reagent Preparation (YM-900 Dilutions, Cells/Membranes) plating Assay Plating (Addition of Reagents) prep->plating t_prep Concentration Error? prep->t_prep incubation Incubation plating->incubation t_plating Pipetting Error? plating->t_plating detection Signal Detection (e.g., Fluorescence, Radioactivity) incubation->detection analysis Data Analysis (Normalization, Curve Fitting) detection->analysis t_detection Incorrect Settings? detection->t_detection ic50 IC50 Determination analysis->ic50 t_analysis Wrong Model? analysis->t_analysis

Caption: Experimental workflow for a YM-900 dose-response assay with key troubleshooting checkpoints.

G cluster_pathway Simplified AMPA Receptor Signaling and YM-900 Inhibition glutamate Glutamate (Agonist) ampa_r AMPA Receptor glutamate->ampa_r Binds to ion_channel Ion Channel Opening ampa_r->ion_channel Activates ca_influx Na+/Ca2+ Influx ion_channel->ca_influx downstream Downstream Signaling (e.g., Neuronal Excitation) ca_influx->downstream ym900 YM-900 (Antagonist) ym900->ampa_r Blocks

Caption: Simplified signaling pathway of AMPA receptor activation and the inhibitory action of YM-900.

References

Preventing YM-900 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with YM-900 precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is YM-900 and what is its primary solvent?

A1: YM-900, also known as YM-90K, is a potent and selective AMPA receptor antagonist. It is a solid powder and is soluble in Dimethyl Sulfoxide (DMSO).

Q2: I dissolved YM-900 in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?

A2: This is a common issue with compounds that are poorly soluble in aqueous solutions. When the DMSO stock solution is diluted in your cell culture medium, the concentration of DMSO drops significantly. If the final concentration of YM-900 in the medium exceeds its solubility limit in that aqueous environment, it will precipitate out of the solution, a phenomenon often referred to as "crashing out."

Q3: What is the maximum concentration of DMSO that is safe for neuronal cell cultures?

A3: The tolerance to DMSO can be cell-type dependent. For sensitive cells like primary neurons, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid toxicity.[1] Many immortalized cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[2] However, it is always recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and experimental duration.

Q4: How should I prepare my YM-900 working solution to avoid precipitation?

A4: The key is to perform a gradual dilution. Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of media, it is better to perform one or more intermediate dilution steps in pre-warmed media. Adding the YM-900 solution to the media while gently vortexing can also help.

Q5: Can I heat or sonicate my YM-900 solution to get it to dissolve in the media?

A5: While gentle warming of the media to 37°C before adding the compound is recommended, prolonged or excessive heating of the YM-900 stock or final solution is not advised as it could degrade the compound. Brief sonication of the DMSO stock solution to ensure it is fully dissolved before dilution can be helpful, but sonication of the final media solution is generally not recommended.

Troubleshooting Guide: Preventing YM-900 Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent YM-900 precipitation in your experimental media.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution The final concentration of YM-900 is above its aqueous solubility limit.- Decrease the final working concentration of YM-900.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section).
Rapid change in solvent polarity.- Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium.- Add the YM-900 stock solution dropwise to the medium while gently vortexing.
Precipitation occurs over time in the incubator The compound is coming out of solution at 37°C.- Ensure the final DMSO concentration is sufficient to maintain solubility at 37°C, without being toxic to the cells.- Visually inspect your cultures at different time points to determine when precipitation starts.
Interaction with media components.- Some media components can affect compound solubility. If possible, test the solubility of YM-900 in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue.
Variability in precipitation between experiments Inconsistent preparation of the working solution.- Follow a standardized and detailed protocol for preparing your YM-900 working solution for every experiment to ensure reproducibility.

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of YM-900 in Cell Culture Medium

This protocol will help you determine the highest concentration of YM-900 that can be used in your specific cell culture medium without precipitation.

Materials:

  • YM-900 powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • 96-well clear bottom plate

Procedure:

  • Prepare a High Concentration Stock Solution:

    • Prepare a 10 mM stock solution of YM-900 in 100% DMSO. Ensure the powder is completely dissolved by vortexing. Brief sonication can be used if necessary.

  • Prepare Serial Dilutions in Medium:

    • Warm your cell culture medium to 37°C.

    • In a 96-well plate, add 100 µL of pre-warmed medium to each well in a row.

    • In the first well, add a calculated amount of your 10 mM YM-900 stock to achieve the highest desired test concentration (e.g., for 100 µM, add 1 µL of 10 mM stock to 99 µL of media). Mix well by pipetting up and down.

    • Perform a 2-fold serial dilution across the row by transferring 50 µL from the first well to the second well, mixing, then transferring 50 µL from the second to the third, and so on.

    • Include a "medium only" and a "medium + DMSO" (at the highest concentration used) control.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a cell culture incubator.

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 1, 4, and 24 hours). A light microscope can be used for more sensitive detection.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate at your desired experimental time point is the maximum soluble concentration for YM-900 in your specific medium under these conditions.

Visualizations

Troubleshooting Workflow for YM-900 Precipitation

YM-900 Precipitation Troubleshooting start Start: YM-900 Precipitation Observed check_stock Is the YM-900 DMSO stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh 10 mM stock in 100% DMSO. Ensure complete dissolution. check_stock->prepare_fresh_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_fresh_stock->check_dilution direct_dilution Direct dilution of concentrated stock into media? check_dilution->direct_dilution serial_dilution Adopt serial dilution method in pre-warmed media. direct_dilution->serial_dilution Yes check_concentration Is the final YM-900 concentration high? direct_dilution->check_concentration No serial_dilution->check_concentration reduce_concentration Reduce final working concentration. check_concentration->reduce_concentration Yes check_dmso What is the final DMSO concentration? check_concentration->check_dmso No perform_solubility_test Perform a solubility test to find the maximum soluble concentration. reduce_concentration->perform_solubility_test perform_solubility_test->check_dmso dmso_ok Is final DMSO concentration <= 0.1% for neurons or <= 0.5% for cell lines? check_dmso->dmso_ok increase_dmso If tolerated by cells, slightly increase final DMSO to aid solubility (re-test for toxicity). dmso_ok->increase_dmso No solution_clear Solution is now clear and stable. dmso_ok->solution_clear Yes increase_dmso->perform_solubility_test

Caption: A flowchart for troubleshooting YM-900 precipitation.

Simplified AMPA Receptor Signaling Pathway

As an AMPA receptor antagonist, YM-900 blocks the initial step in this pathway.

AMPA_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor PKA_PKC PKA / PKCα AMPA_R->PKA_PKC Activates CaMKII CaMKII AMPA_R->CaMKII Ca2+ influx activates Glutamate Glutamate Glutamate->AMPA_R Binds & Activates YM900 YM-900 (Antagonist) YM900->AMPA_R Blocks Ras Ras PKA_PKC->Ras CaMKII->Ras MAPK_pathway MAPK Pathway (ERK, p38) Ras->MAPK_pathway CREB CREB MAPK_pathway->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade downstream of the AMPA receptor.

References

YM-900 Technical Support Center: Troubleshooting Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the YM-900 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of YM-900, a potent and selective AMPA/kainate receptor antagonist. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the robustness and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is YM-900 and what is its primary mechanism of action?

YM-900, also known as YM90K, is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist.[1] It belongs to the quinoxalinedione (B3055175) class of compounds. Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors, thereby inhibiting postsynaptic depolarization and calcium influx. This action underlies its neuroprotective effects observed in various preclinical models of neurological disorders, such as cerebral ischemia.[1]

Q2: What are the recommended storage and handling conditions for YM-900?

For optimal stability, YM-900 powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is important to protect the compound from light and moisture. When preparing solutions, it is recommended to use freshly opened solvents and to prepare solutions fresh for each experiment to minimize degradation.

Q3: In which solvents is YM-900 soluble?

YM-900 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common practice for quinoxalinedione compounds is to first dissolve them in DMSO and then dilute the solution with a suitable vehicle, such as saline or a solution containing co-solvents like PEG300 and Tween-80, to a final concentration where the amount of DMSO is minimized (typically below 5-10%).[2][3] It is crucial to perform a small-scale solubility test with your specific vehicle to ensure the compound does not precipitate.

Troubleshooting Guide

Problem 1: High variability in in vivo neuroprotection studies.

  • Possible Cause 1: Inconsistent drug delivery and bioavailability.

    • Solution: Ensure complete dissolution of YM-900 in the vehicle before administration. As quinoxalinedione compounds can have poor water solubility, precipitation can occur upon dilution of a DMSO stock in aqueous solutions.[4] Consider using a vehicle containing co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to improve solubility and stability.[2] Always vortex the solution thoroughly before each injection.

  • Possible Cause 2: Variability in the animal model.

    • Solution: Standardize the experimental conditions of your disease model as much as possible. For ischemia models, this includes precise control over the duration of occlusion and reperfusion, as well as monitoring physiological parameters such as body temperature, as even minor variations can significantly impact the extent of neuronal damage.

  • Possible Cause 3: Inappropriate dosing or timing of administration.

    • Solution: The effective dose and therapeutic window of YM-900 can vary depending on the animal model and the severity of the insult. Refer to the literature for established effective doses in similar models.[1] For example, in a gerbil model of global ischemia, YM-900 at 15 mg/kg (i.p. x 3) administered 1 hour after ischemia showed significant neuroprotection.[1] It is advisable to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.

Problem 2: Unexpected behavioral side effects in animal studies.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Solution: While YM-900 is highly selective for AMPA/kainate receptors, very high doses may lead to off-target effects. Some quinoxalinedione derivatives have shown activity at the glycine-binding site of the NMDA receptor.[5] To mitigate this, use the lowest effective dose determined from your dose-response studies.

  • Possible Cause 2: Sedation or motor impairment.

    • Solution: AMPA receptor antagonists can induce sedative and ataxic effects at higher doses.[6][7] It is crucial to perform control experiments to assess the impact of YM-900 on motor activity and coordination (e.g., open field test, rotarod test). If motor impairment is observed at the therapeutic dose, consider alternative routes of administration or a different dosing regimen.

Problem 3: Lack of effect in in vitro electrophysiology experiments.

  • Possible Cause 1: Degradation of YM-900 in aqueous recording solution.

    • Solution: Prepare fresh stock solutions of YM-900 in DMSO for each experiment and dilute to the final concentration in the artificial cerebrospinal fluid (aCSF) immediately before application. The stability of quinoxalinediones in aqueous solutions can be limited.

  • Possible Cause 2: Insufficient concentration at the receptor.

    • Solution: Ensure that the final concentration of YM-900 in the bath is sufficient to antagonize the AMPA receptors. The IC50 for YM-900's displacement of [3H]-AMPA binding is in the nanomolar range, but higher concentrations may be required in a slice preparation due to diffusion barriers.[1]

  • Possible Cause 3: Presence of auxiliary proteins modifying receptor sensitivity.

    • Solution: Transmembrane AMPA receptor regulatory proteins (TARPs) can alter the sensitivity of AMPA receptors to antagonists.[8] Be aware that the apparent potency of YM-900 may differ between different brain regions or cell types expressing different complements of TARPs.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and in vivo effective doses of YM-900 (YM90K) from published literature.

ParameterValueSpeciesReceptor/ModelReference
In Vitro Binding Affinity (Ki)
[3H]-AMPA displacement0.084 µMRatAMPA Receptor[1]
[3H]-kainate displacement2.2 µMRatKainate Receptor[1]
[3H]-L-glutamate displacement> 100 µMRatNMDA Receptor[1]
[3H]-glycine displacement37 µMRatGlycine site on NMDA Receptor[1]
In Vivo Efficacy (ED50)
Anticonvulsant effect (tonic seizure)2.54 mg/kg (i.p.)Mouse (DBA/2)Audiogenic seizure model[1]
Neuroprotective Doses
Global ischemia15 mg/kg (i.p. x 3)Gerbil5-min ischemia[1]
Focal ischemia30 mg/kg (i.v. bolus) + 10 mg/kg/h for 4hRat (F344)Middle cerebral artery occlusion[1]

Experimental Protocols and Controls

Detailed Methodologies

1. Preparation of YM-900 for In Vivo Administration

This protocol describes the preparation of YM-900 for intraperitoneal (i.p.) injection in rodents.

  • Materials:

    • YM-900 powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween-80, sterile

    • 0.9% Saline, sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of YM-900 powder in a sterile microcentrifuge tube.

    • Prepare a stock solution of YM-900 in DMSO (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) may aid dissolution.

    • In a separate sterile tube, prepare the vehicle solution. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine the components in the specified ratio.

    • Slowly add the YM-900 stock solution to the vehicle while vortexing to prevent precipitation.

    • The final concentration of YM-900 should be calculated based on the desired dose and the injection volume (typically 5-10 mL/kg for mice).

    • Visually inspect the final solution for any precipitates. If precipitation occurs, sonication or gentle warming may be attempted, but it is preferable to prepare a fresh solution with a higher percentage of co-solvents if the issue persists.

    • Administer the solution via the desired route (e.g., i.p. injection) immediately after preparation.

2. Assessment of AMPA Receptor Antagonism in Brain Slices

This protocol outlines a method for evaluating the effect of YM-900 on AMPA receptor-mediated synaptic transmission in acute hippocampal slices using electrophysiology.

  • Materials:

    • Rodent (rat or mouse)

    • Vibrating microtome

    • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Recording chamber for brain slices

    • Glass microelectrodes for whole-cell patch-clamp recording

    • Electrophysiology rig with amplifier and data acquisition system

    • YM-900

    • DMSO

    • Picrotoxin (B1677862) (GABAA receptor antagonist)

    • D-AP5 (NMDA receptor antagonist)

  • Procedure:

    • Prepare acute hippocampal slices (300-400 µm thick) using a vibrating microtome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

    • Evoke excitatory postsynaptic currents (EPSCs) by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.

    • To isolate AMPA receptor-mediated EPSCs, hold the neuron at -70 mV and include picrotoxin (e.g., 100 µM) and D-AP5 (e.g., 50 µM) in the aCSF to block GABAA and NMDA receptors, respectively.

    • After obtaining a stable baseline of AMPA-EPSCs for at least 10 minutes, apply YM-900 to the perfusion solution at the desired concentration (e.g., 1-10 µM).

    • Record the EPSCs for at least 15-20 minutes in the presence of YM-900 to observe its inhibitory effect.

    • Wash out the drug by perfusing with aCSF without YM-900 and record for another 15-20 minutes to assess the reversibility of the effect.

    • Analyze the amplitude of the AMPA-EPSCs before, during, and after YM-900 application to quantify the degree of antagonism.

Experimental Controls
  • Negative Controls:

    • Vehicle Control: In all experiments, a group of animals or slices should be treated with the vehicle solution (without YM-900) following the same administration schedule. This is crucial to control for any effects of the solvents or the injection procedure itself.

    • Inactive Enantiomer (if available): If the biological activity of YM-900 is stereospecific, using an inactive enantiomer as a negative control can provide strong evidence for target-specific effects.

  • Positive Controls:

    • Known AMPA Receptor Antagonist: In in vitro assays, using a well-characterized AMPA receptor antagonist, such as NBQX or CNQX, can serve as a positive control to validate the experimental setup's ability to detect AMPA receptor blockade.

    • Induction of Excitotoxicity: In neuroprotection studies, the experimental model of injury (e.g., ischemia, AMPA-induced excitotoxicity) itself serves as a positive control for inducing the pathological outcome that YM-900 is expected to prevent.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA-R AMPA Receptor Glutamate->AMPA-R Binds Kainate-R Kainate Receptor Glutamate->Kainate-R Binds Vesicle Na_Ca_Influx Na+/Ca2+ Influx AMPA-R->Na_Ca_Influx Kainate-R->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization YM900 YM-900 YM900->AMPA-R Blocks YM900->Kainate-R Blocks

Caption: YM-900 mechanism of action.

Experimental_Workflow_In_Vivo Animal_Model Induce Neurological Insult (e.g., Ischemia) Treatment_Group Administer YM-900 (e.g., 15 mg/kg i.p.) Animal_Model->Treatment_Group Vehicle_Control Administer Vehicle Animal_Model->Vehicle_Control Behavioral_Assessment Behavioral Tests (e.g., Morris Water Maze) Treatment_Group->Behavioral_Assessment Histological_Analysis Histological Analysis (e.g., Infarct Volume) Treatment_Group->Histological_Analysis Vehicle_Control->Behavioral_Assessment Vehicle_Control->Histological_Analysis Outcome Compare Outcomes Behavioral_Assessment->Outcome Histological_Analysis->Outcome

Caption: In vivo neuroprotection study workflow.

Troubleshooting_Logic No_Effect No or Variable Effect Observed Check_Solubility Is YM-900 fully dissolved? No_Effect->Check_Solubility Check_Dose Is the dose appropriate? Check_Solubility->Check_Dose Yes Optimize_Vehicle Optimize vehicle/solvent Check_Solubility->Optimize_Vehicle No Check_Timing Is the timing of administration optimal? Check_Dose->Check_Timing Yes Dose_Response Perform dose-response study Check_Dose->Dose_Response No Check_Model Is the animal model consistent? Check_Timing->Check_Model Yes Adjust_Timing Adjust administration time Check_Timing->Adjust_Timing No Standardize_Model Standardize model parameters Check_Model->Standardize_Model No

Caption: Troubleshooting logic for in vivo studies.

References

Validation & Comparative

YM-900 vs. NBQX: A Comparative Efficacy Guide for AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, YM-900 (also known as YM90K) and NBQX. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to facilitate an objective evaluation of their relative performance in preclinical models of neurological disorders.

Mechanism of Action

Both YM-900 and NBQX are competitive antagonists of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to AMPA receptors, these compounds inhibit excessive neuronal excitation, a key pathological mechanism in conditions such as epilepsy and ischemic stroke. Both compounds also exhibit antagonist activity at kainate receptors, another subtype of ionotropic glutamate receptors.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data on the efficacy of YM-900 and NBQX from various in vitro and in vivo studies.

ParameterYM-900 (YM90K)NBQXReference(s)
In Vitro Receptor Binding Affinity (Ki, µM)
AMPA Receptor0.0840.063 - 0.15[1][2][3]
Kainate Receptor2.24.8[1][2]
In Vitro Functional Antagonism (IC50, µM)
AMPA-induced currentsNot explicitly found0.15[2]
Kainate-induced currentsNot explicitly found4.8[2]
In Vivo Anticonvulsant Activity
Audiogenic Seizure (DBA/2 mice) - ED50 (mg/kg, i.p.)2.547.17[1]
In Vivo Neuroprotective Activity
Transient Global Ischemia (Gerbils) - Effective Dose (mg/kg, i.p.)15 (x3)30 (x3)[1]

Experimental Protocols

Below are summaries of the methodologies for the key experiments cited in this guide. These protocols are based on descriptions in the referenced literature and are intended to provide an overview of the experimental setup.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of YM-900 and NBQX for AMPA and kainate receptors.

  • Methodology:

    • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

    • Radioligand Binding: The prepared membranes are incubated with a specific radiolabeled ligand for the target receptor (e.g., [³H]-AMPA for AMPA receptors or [³H]-kainate for kainate receptors) in the presence of varying concentrations of the unlabeled competitor drug (YM-900 or NBQX).

    • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1][3]

Audiogenic Seizure Model in DBA/2 Mice
  • Objective: To assess the in vivo anticonvulsant efficacy of YM-900 and NBQX.

  • Methodology:

    • Animal Model: DBA/2 mice, a strain genetically susceptible to sound-induced (audiogenic) seizures, are used. Seizure susceptibility is typically highest between 21 and 28 days of age.[4][5]

    • Drug Administration: YM-900 or NBQX is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives an injection of the vehicle solution.

    • Audiogenic Stimulus: After a predetermined pretreatment time (e.g., 30 minutes), individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 100-120 dB).[4]

    • Seizure Scoring: The behavioral response of each mouse is observed and scored for the presence and severity of seizure components, including wild running, clonic seizures, and tonic-clonic seizures. The primary endpoint is often the prevention of the tonic seizure component.

    • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic seizure component (ED50) is calculated using probit analysis.[1]

Transient Global Cerebral Ischemia Model in Mongolian Gerbils
  • Objective: To evaluate the neuroprotective effects of YM-900 and NBQX against ischemic neuronal damage.

  • Methodology:

    • Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to forebrain ischemia following bilateral common carotid artery occlusion.[6][7]

    • Ischemia Induction: Under anesthesia, the bilateral common carotid arteries are exposed and occluded with aneurysm clips for a short duration (e.g., 5 minutes) to induce transient global cerebral ischemia. The clips are then removed to allow for reperfusion.[6][7]

    • Drug Administration: YM-900 or NBQX is administered (e.g., i.p.) at specified doses and time points relative to the ischemic insult (e.g., 1 hour post-ischemia).[1] A control group receives the vehicle.

    • Histological Analysis: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis. Neuronal damage, particularly in the vulnerable hippocampal CA1 region, is assessed by counting the number of surviving neurons in stained brain sections.

    • Data Analysis: The number of surviving neurons in the drug-treated groups is compared to the vehicle-treated group to determine the extent of neuroprotection.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the AMPA receptor signaling pathway and a general workflow for in vivo efficacy testing.

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor (Ion Channel) Glutamate->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization NMDA_Activation NMDA Receptor Activation Depolarization->NMDA_Activation Relieves Mg2+ block Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, PKA) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity YM900_NBQX YM-900 / NBQX (Antagonists) YM900_NBQX->AMPAR Blocks

Caption: AMPA receptor signaling pathway and point of antagonism.

In_Vivo_Efficacy_Workflow Start Hypothesis: Compound is effective in vivo Model Select Animal Model (e.g., DBA/2 Mice, Gerbils) Start->Model Groups Randomize into Groups (Vehicle, YM-900, NBQX) Model->Groups Admin Drug Administration (e.g., i.p.) Groups->Admin Induce Induce Pathology (Audiogenic Stimulus or Ischemia) Admin->Induce Assess Behavioral/Histological Assessment Induce->Assess Analyze Data Analysis (e.g., ED50, Cell Counts) Assess->Analyze Conclusion Conclusion on Efficacy Analyze->Conclusion

Caption: General workflow for in vivo efficacy testing.

Conclusion

Both YM-900 and NBQX are potent and selective competitive antagonists of AMPA/kainate receptors. The available data suggests that YM-900 (YM90K) demonstrates greater potency than NBQX in in vivo models of anticonvulsant and neuroprotective activity, as indicated by its lower ED50 and effective dose in the respective models.[1] Specifically, YM-900 was approximately 2.8 times more potent than NBQX in the audiogenic seizure model and appeared to be effective at a lower dose in the global ischemia model.[1] This comparative guide provides a foundation for researchers to make informed decisions regarding the selection of an appropriate AMPA receptor antagonist for their specific research needs. Further investigation into the pharmacokinetic and pharmacodynamic profiles of these compounds will provide a more complete understanding of their therapeutic potential.

References

A Comparative Guide to YM-900 and Other AMPA Receptor Antagonists for Neuroprotection and Seizure Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-900 (also known as YM90K), a potent and selective competitive AMPA receptor antagonist, with other key AMPA antagonists. The information is intended to assist researchers in selecting the appropriate tools for their studies in neurodegenerative diseases and epilepsy. Excessive glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can lead to excitotoxicity, a key factor in neuronal damage in conditions like cerebral ischemia and epilepsy.[1] AMPA receptors, a subtype of ionotropic glutamate receptors, play a crucial role in mediating fast excitatory neurotransmission, making them a significant target for therapeutic intervention.[2][3][4] This guide presents quantitative data on the potency and selectivity of various AMPA antagonists, details on their in vivo efficacy, and the experimental protocols used to generate this data.

Quantitative Comparison of AMPA Antagonist Potency and Selectivity

The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of YM-900 and other notable competitive and non-competitive AMPA receptor antagonists. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTypeReceptor/TargetKi (µM)IC50 (µM)SpeciesReference
YM-900 (YM90K) Competitive [3H]-AMPA Binding 0.084 Rat (brain membranes)[5]
[3H]-Kainate Binding2.2Rat (brain membranes)[5]
[3H]-L-Glutamate (NMDA site)>100Rat (brain membranes)[5]
[3H]-Glycine (strychnine-insensitive)37Rat (brain membranes)[5]
NBQXCompetitiveAMPA Receptor0.15[6]
Kainate Receptor4.8[6]
AMPA-evoked currents~0.4Mouse (cortical neurones)[7]
CNQXCompetitiveAMPA Receptor0.3[8][9]
Kainate Receptor1.5[8][9]
NMDA Receptor (glycine site)25
GYKI 52466Non-competitiveAMPA-induced responses10-20[10][11]
Kainate-induced responses~450[10][11]
NMDA-induced responses>50[10][11]
AMPA-activated currents11Rat (hippocampal neurons)[12]
Kainate-activated currents7.5Rat (hippocampal neurons)[12]
PerampanelNon-competitiveAMPA Receptor Currents2.6-7.0Human (epileptic/non-epileptic brain tissue)[13]
AMPA-induced currents (peak)0.4-0.9[14]
Kainate-induced currents0.51-0.58[14]
TalampanelNon-competitiveAMPA/Kainate Receptor2.3-3 fold more potent than GYKI 52466

In Vivo Efficacy of YM-900 and Other AMPA Antagonists

The following table highlights the in vivo anticonvulsant and neuroprotective effects of YM-900 in comparison to other AMPA antagonists in established animal models.

CompoundModelSpeciesEndpointDoseEfficacyReference
YM-900 (YM90K) Audiogenic Seizure DBA/2 Mice Tonic Seizure ED50: 2.54 mg/kg (i.p.) Potent suppression [5]
NBQXAudiogenic SeizureDBA/2 MiceTonic SeizureED50: 7.17 mg/kg (i.p.)Potent suppression[5]
YM-900 (YM90K) Global Ischemia Mongolian Gerbils Delayed Neuronal Death (Hippocampal CA1) 15 mg/kg (i.p.) x 3 Significant prevention [5]
NBQXGlobal IschemiaMongolian GerbilsDelayed Neuronal Death (Hippocampal CA1)30 mg/kg (i.p.) x 3Significant prevention[5]
CNQXGlobal IschemiaMongolian GerbilsDelayed Neuronal Death (Hippocampal CA1)60 mg/kg (i.p.) x 3Significant prevention[5]
YM-900 (YM90K) Focal Ischemia (MCAO) F344 Rats Ischemic Damage Volume (Cerebral Cortex) 30 mg/kg (i.v. bolus) + 10 mg/kg/h for 4h Reduced volume of ischemic damage [5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

AMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Lyn Lyn Kinase AMPA_R->Lyn Activates MAPK MAPK Pathway Lyn->MAPK Activates BDNF BDNF Expression MAPK->BDNF Increases Plasticity Synaptic Plasticity BDNF->Plasticity Regulates YM900 YM-900 (Competitive Antagonist) YM900->AMPA_R Blocks

AMPA Receptor Signaling Pathway

Antagonist_Classification cluster_competitive Examples cluster_noncompetitive Examples AMPA_Antagonists AMPA Receptor Antagonists Competitive Competitive Antagonists (Bind to glutamate binding site) AMPA_Antagonists->Competitive NonCompetitive Non-competitive Antagonists (Bind to allosteric sites) AMPA_Antagonists->NonCompetitive YM900 YM-900 NBQX NBQX CNQX CNQX GYKI GYKI 52466 Perampanel Perampanel Talampanel Talampanel

Classification of AMPA Antagonists

Experimental_Workflow start Start: Identify Potential AMPA Antagonist in_vitro In Vitro Characterization start->in_vitro binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay electrophysiology Electrophysiology (Determine IC50) in_vitro->electrophysiology in_vivo In Vivo Efficacy Studies binding_assay->in_vivo electrophysiology->in_vivo seizure_model Audiogenic Seizure Model (Determine ED50) in_vivo->seizure_model ischemia_model MCAO Ischemia Model (Assess Neuroprotection) in_vivo->ischemia_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies seizure_model->pk_pd ischemia_model->pk_pd end Candidate Selection pk_pd->end

References

Validating YM-900 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of YM-900, a potent and selective AMPA/kainate receptor antagonist. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming the interaction of YM-900 with its intended molecular targets.

Introduction to YM-900 and Target Engagement

YM-900, also known as YM90K, is a small molecule inhibitor that has demonstrated neuroprotective effects in various preclinical models. Its primary mechanism of action is the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system. Validating that a compound like YM-900 directly interacts with its intended target in a cellular or in vivo context is a critical step in drug development. This process, known as target engagement, provides confidence that the observed physiological effects are a direct result of the compound's interaction with its molecular target.

Comparative Analysis of Target Engagement Validation Methods

A variety of techniques can be employed to validate the target engagement of small molecules like YM-900. These methods range from direct binding assays to more functional cellular and in vivo studies. This section compares YM-900's performance based on published experimental data.

Direct Binding Assays: Radioligand Binding

Radioligand binding assays are a classic and direct method to quantify the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known binding properties is competed off by the unlabeled compound of interest (e.g., YM-900). The concentration at which YM-900 displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the inhibitory constant (Ki) can be calculated.

A key study characterized the pharmacological properties of YM-900 by investigating its binding affinity to various glutamate receptor subtypes using rat brain membranes.[1] The results demonstrated that YM-900 is a potent and selective antagonist for AMPA and kainate receptors.[1]

Table 1: Binding Affinity of YM-900 for Glutamate Receptor Subtypes [1]

Receptor SubtypeRadioligandKi (µM) of YM-900
AMPA[³H]-AMPA0.084
Kainate[³H]-Kainate2.2
NMDA (L-glutamate site)[³H]-L-glutamate> 100
NMDA (glycine site)[³H]-Glycine37

Data sourced from a pharmacological characterization study of YM-900.[1]

In Vivo Target Engagement and Efficacy

Confirmation of target engagement in a living organism is a crucial validation step. This is often assessed by measuring the physiological or behavioral effects of the compound that are consistent with the modulation of its intended target. For YM-900, its efficacy as a neuroprotective and anticonvulsant agent provides strong in vivo evidence of its engagement with AMPA/kainate receptors.

The in vivo efficacy of YM-900 has been compared to other well-characterized AMPA/kainate receptor antagonists, such as NBQX and CNQX.

Table 2: Comparative In Vivo Efficacy of YM-900 and Other AMPA/Kainate Antagonists [1]

CompoundAnimal ModelEndpointEfficacy (ED₅₀ or significant effect)
YM-900 DBA/2 Mice (Audiogenic Seizure)Tonic Seizure Suppression2.54 mg/kg (i.p.)
NBQXDBA/2 Mice (Audiogenic Seizure)Tonic Seizure Suppression7.17 mg/kg (i.p.)
YM-900 Mongolian Gerbils (Global Ischemia)Prevention of Delayed Neuronal Death in Hippocampal CA1Significant at 15 mg/kg (i.p.) x 3
NBQXMongolian Gerbils (Global Ischemia)Prevention of Delayed Neuronal Death in Hippocampal CA1Significant at 30 mg/kg (i.p.) x 3
CNQXMongolian Gerbils (Global Ischemia)Prevention of Delayed Neuronal Death in Hippocampal CA1Significant at 60 mg/kg (i.p.) x 3
YM-900 F344 Rats (Focal Ischemia)Reduction of Ischemic Damage VolumeSignificant at 30 mg/kg (i.v. bolus) + 10 mg/kg/h for 4h

Data sourced from a pharmacological characterization study of YM-900.[1]

These in vivo studies demonstrate that YM-900 is more potent than NBQX in suppressing audiogenic seizures and shows significant neuroprotective effects in models of both global and focal ischemia, consistent with the blockade of AMPA/kainate receptors.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below is a summary of the protocol used for the radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol is based on the methodology described in the pharmacological characterization of YM-900.[1]

Objective: To determine the binding affinity of YM-900 for AMPA, kainate, and NMDA receptors.

Materials:

  • Rat brain membranes

  • [³H]-AMPA, [³H]-kainate, [³H]-L-glutamate, [³H]-glycine

  • YM-900

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard laboratory protocols.

  • Binding Reaction:

    • In test tubes, combine the rat brain membranes, the respective radioligand, and varying concentrations of YM-900 or a non-specific binding control.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of YM-900.

    • Calculate the IC₅₀ value (the concentration of YM-900 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds YM900 YM-900 YM900->AMPA_R Blocks Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Allows Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: AMPA Receptor Signaling Pathway and YM-900 Inhibition.

Experimental Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Rat Brain Membranes Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-AMPA) Radioligand->Incubation YM900 YM-900 (Varying Conc.) YM900->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing (Remove Non-specific) Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC₅₀ & Ki Calculation Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

References

YM-900: A Comparative Guide to its Specificity for AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-900 (also known as YM90K), a potent AMPA receptor antagonist, with other widely used antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of glutamatergic neurotransmission.

Introduction

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their critical role in synaptic plasticity, learning, and memory, as well as their implication in various neurological disorders, has made them a key target for pharmacological research. YM-900 is a competitive AMPA/kainate receptor antagonist.[1] This guide provides a detailed comparison of its specificity against other common AMPA receptor antagonists, including NBQX, CNQX, and the non-competitive antagonist Perampanel.

Comparative Specificity of AMPA Receptor Antagonists

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of YM-900 and other selected antagonists for different glutamate receptor subtypes. Lower values indicate higher affinity or potency.

CompoundMechanism of ActionAMPA ReceptorKainate ReceptorNMDA ReceptorCitation(s)
YM-900 (YM90K) Competitive AntagonistKi: 0.084 µMKi: 2.2 µMKi: >100 µM[1][2]
NBQX Competitive AntagonistIC50: 0.15 µMIC50: 4.8 µM-
CNQX Competitive AntagonistIC50: 0.3 µMIC50: 1.5 µMIC50: 25 µM (glycine site)[3]
Perampanel Non-competitive AntagonistIC50: 692 nM-No effect at 30 µM[4]

Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). The data presented here is for comparative purposes.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure for determining the binding affinity of a compound to AMPA receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.[5]

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA) and varying concentrations of the unlabeled test compound (e.g., YM-900).[2]

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard antagonist.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology (for IC50 determination)

This protocol describes a method for assessing the functional inhibition of AMPA receptor-mediated currents by an antagonist in cultured neurons or brain slices.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents, or acute brain slices are prepared from adult animals.[4][6]

  • Cells or slices are continuously perfused with an artificial cerebrospinal fluid (aCSF) solution.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are made from individual neurons using a glass micropipette filled with an internal solution.[6]

  • The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV.

  • AMPA receptor-mediated currents are evoked by local application of an AMPA receptor agonist (e.g., glutamate or AMPA) or by electrical stimulation of presynaptic afferents.[7][8]

3. Drug Application:

  • The antagonist (e.g., YM-900) is applied to the perfusion bath at various concentrations.

  • The effect of the antagonist on the amplitude of the evoked AMPA receptor-mediated current is measured.

4. Data Analysis:

  • A concentration-response curve is generated by plotting the percentage of inhibition of the AMPA receptor current against the concentration of the antagonist.

  • The IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined from this curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to AMPA receptor function and the experimental methods used to study them.

AMPA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII AMPA_R->CaMKII Ca2+ influx activates PKA PKA PKC PKC Phosphorylation Receptor Phosphorylation CaMKII->Phosphorylation PKA->Phosphorylation PKC->Phosphorylation Trafficking Receptor Trafficking (Insertion/Internalization) Phosphorylation->Trafficking

Caption: Simplified AMPA receptor signaling pathway.

Radioligand_Binding_Workflow A 1. Prepare Membrane Fraction B 2. Incubate Membranes with Radioligand ([3H]AMPA) & Test Compound (e.g., YM-900) A->B C 3. Separate Bound from Free Radioligand via Filtration B->C D 4. Quantify Radioactivity on Filters C->D E 5. Calculate IC50 and Ki D->E

Caption: Workflow for radioligand binding assay.

Patch_Clamp_Workflow A 1. Prepare Neuronal Culture or Brain Slice B 2. Establish Whole-Cell Patch-Clamp Recording A->B C 3. Evoke AMPA Receptor -mediated Currents B->C D 4. Apply Antagonist at various concentrations C->D E 5. Measure Current Inhibition and determine IC50 D->E

Caption: Workflow for whole-cell patch-clamp experiment.

Conclusion

YM-900 demonstrates high selectivity for AMPA receptors over kainate and NMDA receptors, making it a valuable tool for dissecting the specific roles of AMPA receptors in synaptic function and disease. Its competitive mechanism of action provides a distinct pharmacological profile compared to non-competitive antagonists like Perampanel. The choice of antagonist will ultimately depend on the specific experimental goals. For studies requiring high selectivity for AMPA receptors with a competitive binding mechanism, YM-900 is an excellent candidate. This guide provides the necessary data and methodological framework to aid researchers in making an informed decision for their experimental designs.

References

Cross-Validation of YM-900: A Comparative Guide to AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of YM-900 (also known as YM-90K), a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with other key alternatives in the field. The data presented is intended to assist researchers in evaluating the potency, selectivity, and potential therapeutic applications of these compounds.

Comparative Analysis of In Vitro Potency

The following table summarizes the binding affinity and functional antagonism of YM-900 and selected competitive and non-competitive AMPA receptor antagonists. The data is compiled from various experimental sources to provide a comparative overview.

CompoundTypeAssay TypeSpeciesPreparationParameterValueReference
YM-900 (YM-90K) CompetitiveRadioligand Binding ([³H]-AMPA)RatBrain MembranesKi0.084 µM[1]
YM-900 (YM-90K) ElectrophysiologyXenopus Oocytes (rat cortical mRNA)XenopusOocytespA26.83[2]
NBQX CompetitiveRadioligand Binding ([³H]-AMPA)RatBrain MembranesKi~0.03 µM[1]
NBQX ElectrophysiologyXenopus Oocytes (rat cortical mRNA)XenopusOocytespA27.24[2]
Zonampanel (YM-872) Competitive-----[3]
Perampanel Non-competitiveCalcium InfluxRatCultured Cortical NeuronsIC5093 nM
Perampanel ElectrophysiologyRatHippocampal NeuronsIC500.56 µM[4]

Note: Direct comparison of absolute values across different studies and methodologies should be done with caution. The data is presented to show the relative potency and activity profile of each compound.

In Vivo Efficacy: A Comparative Look

YM-900 has demonstrated neuroprotective effects in preclinical models of ischemia. The following table compares its in vivo efficacy with NBQX in a model of audiogenic seizures.

CompoundModelSpeciesAdministrationEndpointED50Reference
YM-900 (YM-90K) Audiogenic SeizureMouse (DBA/2)i.p.Tonic Seizure Suppression2.54 mg/kg[1]
NBQX Audiogenic SeizureMouse (DBA/2)i.p.Tonic Seizure Suppression7.17 mg/kg[1]

Signaling Pathway of AMPA Receptor Antagonism

The diagram below illustrates the mechanism of action for competitive and non-competitive AMPA receptor antagonists. Competitive antagonists, such as YM-900, directly compete with the endogenous ligand glutamate (B1630785) for the binding site on the AMPA receptor. In contrast, non-competitive antagonists, like perampanel, bind to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening, even when glutamate is bound.

AMPA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor AMPA Receptor Glutamate_vesicle Glutamate AMPA_R Glutamate Binding Site Ion Channel Glutamate_vesicle->AMPA_R:head Release Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens Depolarization Depolarization & Excitatory Signal Na_Ca_influx->Depolarization YM900 YM-900 (Competitive) YM900->AMPA_R:head Blocks Perampanel Perampanel (Non-competitive) Perampanel->AMPA_R Allosteric Inhibition

Mechanism of AMPA Receptor Antagonists

Experimental Protocols

Radioligand Binding Assay ([³H]-AMPA)

This protocol is a standard method for determining the binding affinity of a compound to the AMPA receptor.

Objective: To quantify the displacement of a radiolabeled ligand ([³H]-AMPA) from the AMPA receptor by a test compound (e.g., YM-900).

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]-AMPA (radioligand)

  • Test compounds (YM-900, NBQX, etc.)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, incubate the brain membranes with a fixed concentration of [³H]-AMPA and varying concentrations of the test compound.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-AMPA (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Brain Membranes incubation Incubate Membranes, [3H]-AMPA & Compound prep_membranes->incubation prep_ligand Prepare [3H]-AMPA prep_ligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 & Ki counting->analysis

Radioligand Binding Assay Workflow
Intracellular Calcium Influx Assay

This functional assay measures the ability of a compound to block AMPA receptor-mediated calcium influx in cultured neurons.

Objective: To determine the potency of an AMPA receptor antagonist in inhibiting the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an AMPA receptor agonist.

Materials:

  • Cultured primary neurons (e.g., cortical or hippocampal)

  • Fura-2 AM (calcium indicator dye)

  • AMPA receptor agonist (e.g., AMPA or kainate)

  • Test compounds (YM-900, Perampanel, etc.)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Plate primary neurons on coverslips or in multi-well plates.

  • Dye Loading: Load the cells with Fura-2 AM, which is a ratiometric calcium indicator. The AM ester form allows it to cross the cell membrane, and it is then cleaved by intracellular esterases to its active, calcium-sensitive form.[5]

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340nm/380nm excitation, ~510nm emission) before stimulation.

  • Compound Application: Add the test compound at various concentrations and incubate.

  • Agonist Stimulation: Add an AMPA receptor agonist to stimulate the receptors and induce calcium influx.

  • Fluorescence Measurement: Continuously measure the fluorescence ratio during and after agonist application.

  • Data Analysis: Calculate the change in the fluorescence ratio, which is proportional to the change in [Ca²⁺]i. Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.

Calcium_Influx_Assay cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis culture_cells Culture Primary Neurons load_dye Load with Fura-2 AM culture_cells->load_dye baseline Measure Baseline Fluorescence Ratio load_dye->baseline add_compound Apply Test Compound baseline->add_compound add_agonist Stimulate with AMPA Agonist add_compound->add_agonist measure_response Measure Fluorescence Ratio Change add_agonist->measure_response calculate_ic50 Calculate IC50 measure_response->calculate_ic50

Calcium Influx Assay Workflow

This guide provides a foundational comparison for YM-900 and its alternatives. For further in-depth analysis, it is recommended to consult the primary literature cited.

References

A Comparative In Vitro Analysis of YM-900 and CNQX as AMPA/Kainate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prominent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors: YM-900 and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). Both compounds are widely utilized in neuroscience research to probe the function of glutamatergic neurotransmission. This document synthesizes available experimental data to offer an objective comparison of their pharmacological profiles.

Quantitative Comparison of Receptor Antagonism

The following table summarizes the in vitro binding affinities and inhibitory concentrations of YM-900 and CNQX for AMPA and kainate receptors. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

CompoundReceptor SubtypeParameterValue (µM)
YM-900 AMPAK_i0.084[1]
KainateK_i2.2[1]
CNQX AMPAIC_500.3[2][3][4][5]
KainateIC_501.5[2][3][4][5]

Mechanism of Action

YM-900 and CNQX are both competitive antagonists at AMPA and kainate receptors, meaning they bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. CNQX has also been reported to act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, albeit with a lower potency (IC_50 = 25 µM)[3][4].

Experimental Methodologies

The data presented in this guide were obtained through established in vitro techniques. Below are detailed protocols representative of the experiments used to characterize YM-900 and CNQX.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (K_i) of a compound for a specific receptor.

Objective: To quantify the affinity of YM-900 and CNQX for AMPA and kainate receptors.

Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cerebral cortex or hippocampus). The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a specific radioligand, such as [³H]-AMPA or [³H]-kainate, at a fixed concentration.

  • Competition Binding: A range of concentrations of the unlabeled antagonist (YM-900 or CNQX) is added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i value is then calculated from the IC_50 value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiological techniques, such as whole-cell patch-clamp recordings from cultured neurons or brain slices, are used to assess the functional antagonism of ion channel activity.

Objective: To measure the inhibitory effect of YM-900 and CNQX on AMPA/kainate receptor-mediated currents.

Protocol:

  • Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or acute brain slices are prepared.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron, and the membrane patch is then ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: An AMPA or kainate receptor agonist (e.g., glutamate, AMPA, or kainate) is applied to the neuron to evoke an inward current.

  • Antagonist Application: The antagonist (YM-900 or CNQX) is pre-applied or co-applied with the agonist at various concentrations.

  • Current Measurement: The amplitude of the agonist-evoked current in the presence and absence of the antagonist is recorded.

  • Data Analysis: The concentration of the antagonist that produces a 50% reduction in the agonist-evoked current (IC_50) is determined by fitting the concentration-response data to a sigmoidal curve.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

cluster_0 Glutamatergic Synapse cluster_1 Postsynaptic Density cluster_2 Antagonists Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ion_Influx Na+ Influx Depolarization AMPA_R->Ion_Influx Kainate_R->Ion_Influx YM900 YM-900 YM900->AMPA_R Blocks YM900->Kainate_R Blocks CNQX CNQX CNQX->AMPA_R Blocks CNQX->Kainate_R Blocks

Caption: Signaling pathway of AMPA/kainate receptors and their antagonism by YM-900 and CNQX.

cluster_workflow In Vitro Antagonist Comparison Workflow A 1. Prepare Neuronal Cell Culture or Brain Slices B 2. Perform Whole-Cell Patch-Clamp Recording A->B C 3. Apply Agonist (e.g., AMPA) to evoke baseline current B->C D 4. Apply Antagonist (YM-900 or CNQX) at varying concentrations C->D E 5. Measure reduction in agonist-evoked current D->E F 6. Determine IC50 value for each antagonist E->F G 7. Compare Potency F->G

Caption: Experimental workflow for comparing YM-900 and CNQX using electrophysiology.

References

YM-900: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of YM-900, a potent neuroprotective agent, with other notable neuroprotectants. The objective is to offer a clear, data-driven comparison of their performance based on available preclinical experimental data. This document summarizes quantitative data in structured tables, details the methodologies of key experiments, and visualizes relevant pathways and workflows to aid in research and development decisions.

Introduction to YM-900 and Comparator Neuroprotectants

YM-900, also known as YM90K, is a selective and potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its neuroprotective properties are primarily attributed to its ability to inhibit glutamate-mediated excitotoxicity, a key mechanism in neuronal damage following ischemic events such as stroke. For the purpose of this analysis, YM-900 will be compared against a panel of other neuroprotective agents with distinct mechanisms of action:

  • NBQX and CNQX: Competitive AMPA/kainate receptor antagonists, similar in mechanism to YM-900.

  • Memantine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which also targets glutamate (B1630785) excitotoxicity but through a different receptor subtype.

  • Edaravone: A free radical scavenger that mitigates oxidative stress, another critical pathway in neuronal injury.

  • Riluzole: A glutamate release inhibitor that acts presynaptically to reduce glutamatergic neurotransmission.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of YM-900 with other neuroprotectants in various models of neurological damage.

Table 1: Neuroprotection in a Global Ischemia Model (Mongolian Gerbil)

CompoundDosageAdministration RouteTherapeutic WindowOutcome MeasureNeuroprotective Effect
YM-900 (YM90K) 15 mg/kg x 3i.p.1 hour post-ischemiaPrevention of delayed neuronal death in hippocampal CA1 regionSignificant prevention of neuronal death
NBQX 30 mg/kg x 3i.p.1 hour post-ischemiaPrevention of delayed neuronal death in hippocampal CA1 regionSignificant prevention of neuronal death
CNQX 60 mg/kg x 3i.p.1 hour post-ischemiaPrevention of delayed neuronal death in hippocampal CA1 regionSignificant prevention of neuronal death

Table 2: Anticonvulsant Activity in an Audiogenic Seizure Model (DBA/2 Mice)

CompoundED₅₀ (mg/kg)Administration RouteOutcome Measure
YM-900 (YM90K) 2.54i.p.Suppression of tonic seizure
NBQX 7.17i.p.Suppression of tonic seizure

Table 3: Neuroprotection in Focal Ischemia Models (Rat)

CompoundExperimental ModelDosageOutcome MeasureNeuroprotective Effect
YM-900 (YM90K) Permanent Middle Cerebral Artery Occlusion (MCAO)30 mg/kg i.v. bolus + 10 mg/kg/h for 4hReduction of ischemic damage volume in the cerebral cortexSignificant reduction in infarct volume
NBQX Permanent MCAO30 mg/kg i.v. (2 doses)Reduction of hemispheric and cortical ischemic damage24% reduction in hemispheric damage, 27% in cortical damage[1]
Memantine Photothrombotic focal ischemia (neonatal rat)20 mg/kgReduction of infarct size36.3% reduction in infarct size[2]

Table 4: Receptor Binding Affinity (in vitro)

CompoundReceptorKᵢ (µM)
YM-900 (YM90K) AMPA0.084
Kainate2.2
NMDA (glutamate site)>100
Glycine (strychnine-insensitive)37

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model for Focal Ischemia

The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.

Objective: To induce a reproducible ischemic brain injury to evaluate the efficacy of neuroprotective agents.

Protocol:

  • Animal Preparation: Male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the procedure using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a predetermined duration to induce transient ischemia (e.g., 60, 90, or 120 minutes) or permanently.

  • Reperfusion (for transient MCAO): The filament is withdrawn to allow blood flow to resume.

  • Wound Closure: The cervical incision is sutured.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care.

  • Outcome Assessment:

    • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), animals are euthanized, and brains are removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.

    • Neurological Deficit Scoring: Behavioral tests (e.g., Bederson scale, Garcia score) are performed to assess neurological function.

In Vitro Glutamate Excitotoxicity Assay

This assay is used to screen for neuroprotective compounds that can prevent neuronal death induced by excessive glutamate exposure.

Objective: To assess the ability of a compound to protect cultured neurons from glutamate-induced excitotoxicity.

Protocol:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice) and cultured in appropriate media on coated plates or coverslips.

  • Compound Treatment: After the neurons have matured in culture (e.g., 7-14 days in vitro), they are pre-incubated with the test compound (e.g., YM-900) at various concentrations for a specific duration (e.g., 1-24 hours).

  • Glutamate Insult: A neurotoxic concentration of L-glutamate (e.g., 50-100 µM) is added to the culture medium for a defined period (e.g., 15-30 minutes).

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to a glutamate-free medium (which may or may not contain the test compound) for a recovery period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability Assays: Assays such as MTT, MTS, or Calcein-AM/Ethidium Homodimer-1 staining are used to quantify the percentage of surviving neurons.

    • Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is measured as an indicator of cell death.

    • Immunocytochemistry: Staining for neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., cleaved caspase-3) can be performed to visualize and quantify neuronal survival and cell death pathways.

Audiogenic Seizure Model in DBA/2 Mice

This model is used to evaluate the anticonvulsant properties of pharmacological agents.

Objective: To determine the efficacy of a compound in suppressing sound-induced seizures.

Protocol:

  • Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used. The susceptibility is typically highest between 21 and 28 days of age.

  • Compound Administration: Mice are treated with the test compound (e.g., YM-900 or NBQX) via a specific route (e.g., intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Audiogenic Stimulus: At the time of expected peak drug effect, each mouse is placed individually in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 110-120 dB) is delivered for a set duration (e.g., 60 seconds).

  • Seizure Observation and Scoring: The behavioral response of each mouse is observed and scored for the presence and severity of different seizure phases:

    • Wild running

    • Clonic seizure

    • Tonic seizure (hindlimb extension)

    • Respiratory arrest and death

  • Data Analysis: The percentage of mice protected from each seizure phase at each dose is determined. The ED₅₀ (the dose that protects 50% of the animals) is then calculated to quantify the anticonvulsant potency of the compound.

Visualizing Mechanisms and Workflows

Signaling Pathways in Glutamate Excitotoxicity

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Release Glutamate Release AMPA/Kainate R AMPA/Kainate R Glutamate Release->AMPA/Kainate R Glutamate NMDA R NMDA R Glutamate Release->NMDA R Glutamate Ca Influx Ca Influx AMPA/Kainate R->Ca Influx NMDA R->Ca Influx Neuronal Injury Neuronal Injury Ca Influx->Neuronal Injury Oxidative Stress Oxidative Stress Ca Influx->Oxidative Stress Riluzole Riluzole Riluzole->Glutamate Release Inhibits YM-900, NBQX, CNQX YM-900, NBQX, CNQX YM-900, NBQX, CNQX->AMPA/Kainate R Antagonizes Memantine Memantine Memantine->NMDA R Antagonizes Edaravone Edaravone Edaravone->Oxidative Stress Scavenges Free Radicals Oxidative Stress->Neuronal Injury

Caption: Mechanisms of action of YM-900 and comparator neuroprotectants.

Experimental Workflow for Preclinical Neuroprotectant Evaluation

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Glutamate Insult Glutamate Insult Compound Treatment->Glutamate Insult Viability Assay Viability Assay Glutamate Insult->Viability Assay Animal Model Animal Model Viability Assay->Animal Model Lead Compound Selection Drug Administration Drug Administration Animal Model->Drug Administration Ischemic Insult Ischemic Insult Drug Administration->Ischemic Insult Outcome Assessment Outcome Assessment Ischemic Insult->Outcome Assessment

Caption: General workflow for preclinical evaluation of neuroprotective agents.

References

A Comparative Guide to YM-900 and Other AMPA Receptor Antagonists in Preclinical Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the AMPA receptor antagonist YM-900 with its alternatives, focusing on the reproducibility of findings in preclinical neuroprotection studies. The information is based on available experimental data to assist in the evaluation of these compounds for further investigation.

Executive Summary

Comparative Pharmacological Data

The following tables summarize the quantitative data from various studies, providing a basis for comparing the in vitro and in vivo potency of YM-900, NBQX, and CNQX.

Table 1: In Vitro Receptor Binding Affinity (Ki, µM)

Compound[3H]-AMPA[3H]-Kainate[3H]-L-glutamate (NMDA site)[3H]-Glycine (Strychnine-insensitive site)Reference
YM-900 0.0842.2>10037[2]
NBQX High AffinityHigh AffinityLittle to no affinity-[4]
CNQX 0.3 (IC50)1.5 (IC50)25 (IC50, glycine (B1666218) site)-[5][6]

Table 2: In Vivo Anticonvulsant and Neuroprotective Efficacy

CompoundModelEndpointDoseEffectReference
YM-900 Audiogenic Seizure (DBA/2 mice)Tonic Seizure2.54 mg/kg (i.p.)ED50[2]
NBQX Audiogenic Seizure (DBA/2 mice)Tonic Seizure7.17 mg/kg (i.p.)ED50[2]
YM-900 Global Ischemia (Gerbils)Delayed Neuronal Death (CA1)15 mg/kg (i.p.) x 3Significant Prevention[2]
NBQX Global Ischemia (Gerbils)Delayed Neuronal Death (CA1)30 mg/kg (i.p.) x 3Significant Prevention[2]
CNQX Global Ischemia (Gerbils)Delayed Neuronal Death (CA1)60 mg/kg (i.p.) x 3Significant Prevention[2]
YM-900 Focal Ischemia (F344 rats)Ischemic Damage Volume30 mg/kg (i.v. bolus) + 10 mg/kg/h for 4hReduction[2]
NBQX Focal Ischemia (Rats)Ischemic Damage30 mg/kg (i.v. bolus) at occlusion and 1h postNeuroprotective[4]
CNQX Fear-Potentiated Startle (Rats)Expression of Fear-Blocks Expression[6]
NBQX Glutamate-mediated brain edema (Rats)Brain Edema-Significant Reduction[7]

Experimental Protocols

To facilitate the evaluation and potential replication of the cited studies, detailed methodologies for key experiments are outlined below.

In Vitro Receptor Binding Assays
  • Preparation of Brain Membranes: Crude synaptic membranes are prepared from the cerebral cortex of male rats. The tissue is homogenized in a Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The binding of radiolabeled ligands ([3H]-AMPA, [3H]-kainate, etc.) to the prepared membranes is measured in the presence of varying concentrations of the test compound (YM-900, NBQX, or CNQX). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[2]

In Vivo Animal Models
  • Audiogenic Seizure Model in DBA/2 Mice: Mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus. The occurrence and severity of seizures (clonic, tonic) are observed and scored. The ED50, the dose at which 50% of the animals are protected from the tonic seizure component, is calculated.[2]

  • Global Cerebral Ischemia Model in Mongolian Gerbils: Both common carotid arteries are occluded for a set duration (e.g., 5 minutes) to induce transient global ischemia. The test compound is administered at specific time points before or after the ischemic insult. After a survival period (e.g., 7 days), the brains are histologically examined to assess the extent of neuronal damage, particularly in the vulnerable hippocampal CA1 region.[2]

  • Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO): A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal ischemia. The test compound is administered intravenously as a bolus followed by a continuous infusion. After a defined period, the brain is removed, and the volume of the ischemic infarct is measured, typically using TTC staining.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by these compounds and a typical experimental workflow for evaluating their neuroprotective effects.

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Presynaptic_Membrane AMPA_Receptor AMPA Receptor Ca_Ion_Channel Ca²⁺/Na⁺ Channel AMPA_Receptor->Ca_Ion_Channel Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Ion_Channel->Excitotoxicity Leads to Glutamate_Release->AMPA_Receptor Binds to YM_900_NBQX_CNQX YM-900 / NBQX / CNQX (Antagonists) YM_900_NBQX_CNQX->AMPA_Receptor Blocks Neuroprotection_Workflow Animal_Model Induce Ischemia (e.g., MCAO in Rats) Treatment_Group Administer YM-900 or Alternative Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Behavioral_Assessment Neurological Deficit Scoring Treatment_Group->Behavioral_Assessment Control_Group->Behavioral_Assessment Histological_Analysis Infarct Volume Measurement (TTC Staining) Behavioral_Assessment->Histological_Analysis Data_Analysis Statistical Comparison of Groups Histological_Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of YM-900: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of YM-900, an AMPA receptor antagonist used in research.

YM-900, also known as YM-90K, is a glutamate (B1630785) receptor antagonist with the CAS number 143151-35-3 and the chemical formula C₁₁H₇N₅O₄.[1][2][3] It is intended for research use only and is not for human or veterinary use.[1] While it may be shipped as a non-hazardous chemical, proper disposal protocols must be followed to mitigate any potential risks.[1]

Key Chemical and Safety Data

PropertyValueSource
CAS Number 143151-35-3[1][2][3]
Synonyms YM-90K[1]
Molecular Formula C₁₁H₇N₅O₄[1][2][3]
Molecular Weight 273.21 g/mol [1]
Primary Hazard AMPA Receptor Antagonist[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]

Experimental Protocols: Disposal Workflow

The proper disposal of YM-900 should be approached with the caution required for any research chemical, especially in the absence of a specific SDS. The following workflow provides a logical sequence for its safe disposal.

start Start: YM-900 Disposal ppe Wear Appropriate PPE (Gloves, lab coat, safety glasses) start->ppe waste_id Identify Waste Stream (Unused product, contaminated labware, or aqueous solution) segregation Segregate Waste (Keep separate from other chemical waste) waste_id->segregation ppe->waste_id container Use Designated, Labeled, and Leak-Proof Waste Container segregation->container documentation Document Waste (Chemical name, quantity, date) container->documentation storage Store Temporarily in a Secure, Designated Area documentation->storage disposal_service Contact Certified Hazardous Waste Disposal Service storage->disposal_service handover Hand Over Waste with Complete Documentation disposal_service->handover end End: Disposal Complete handover->end

Figure 1. Logical workflow for the proper disposal of YM-900.

Step-by-Step Disposal Procedures

Given that YM-900 is an AMPA receptor antagonist, it should be treated as a chemical waste product and disposed of following institutional and local regulations. The following steps provide a general guideline:

  • Personal Protective Equipment (PPE): Before handling YM-900 for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or expired YM-900 powder, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: If YM-900 has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety protocols.

  • Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("YM-900"), CAS number (143151-35-3), and the approximate quantity of the waste.

  • Temporary Storage: Store the sealed waste containers in a designated, secure area for hazardous waste collection. This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal: The final and most critical step is to arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with all the necessary information about the compound. Under no circumstances should YM-900 or its solutions be disposed of down the drain or in regular trash.

Disclaimer: The information provided here is a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling YM-900

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the handling of YM-900, a potent AMPA receptor antagonist utilized in neuroscience research. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for YM-900, the following procedures are based on established best practices for handling potent, non-volatile small molecule compounds in a laboratory setting. Researchers, scientists, and drug development professionals must supplement this guidance with a thorough, procedure-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize the risk of exposure to YM-900. The selection of appropriate PPE should be dictated by a comprehensive risk assessment considering the quantity of the compound, its physical form (e.g., powder or solution), and the specific laboratory procedure.

ActivityRecommended Personal Protective EquipmentRationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable, solid-front laboratory coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide an essential barrier against contamination.
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates containment and eye protection.
In Vitro Experiments (e.g., cell culture application) - Standard laboratory coat- Safety glasses- Nitrile glovesLower risk of direct exposure, but standard laboratory PPE is necessary to prevent incidental contact.
Waste Disposal - Chemical fume hood- Chemical-resistant laboratory coat or apron- Chemical splash goggles- Heavy-duty, chemical-resistant glovesPotential for splashes and direct contact with concentrated waste materials requires enhanced skin and eye protection.

Operational Plan: Step-by-Step Handling Protocol

A clear and concise operational plan is essential for the safe handling of YM-900. All procedures should be performed in a designated area, such as a chemical fume hood, to minimize the risk of contamination.

1. Preparation:

  • Designate a specific work area within a chemical fume hood for all manipulations of YM-900.
  • Ensure the fume hood is functioning correctly.
  • Assemble all necessary equipment, including micro-spatulas, weigh boats, vials, and calibrated pipettes.
  • Prepare a decontamination solution (e.g., 1% sodium hypochlorite) for cleaning surfaces and equipment.
  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Solution Preparation:

  • Perform all weighing of solid YM-900 within the chemical fume hood.
  • Use a disposable weigh boat to prevent contamination of balances.
  • Carefully transfer the weighed compound to a suitable vial.
  • When preparing a solution, slowly add the solvent to the compound to avoid splashing.
  • Cap the vial securely and mix gently until the compound is fully dissolved.

3. Experimental Procedure:

  • Conduct all experimental manipulations involving YM-900 within the designated handling area.
  • Use caution to prevent the generation of aerosols.
  • For in vitro studies, add the YM-900 solution to the experimental system using a calibrated pipette.

4. Decontamination and Clean-up:

  • Following the procedure, decontaminate all work surfaces with the prepared decontamination solution.
  • Decontaminate all reusable equipment, such as spatulas and glassware, according to established laboratory procedures.
  • Wipe down the exterior of all primary containers before removing them from the fume hood.

Disposal Plan

The disposal of YM-900 and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.

Waste StreamDisposal ProcedureRationale
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.Prevents the release of a potent neuroactive compound into the environment.
Contaminated Labware (e.g., vials, pipette tips, weigh boats) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimizes the risk of exposure from contaminated items.
Contaminated PPE (e.g., gloves, lab coat, sleeves) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste."Assumes all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste (from experiments or cleaning) - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.Prevents the contamination of other waste streams and ensures proper disposal.

Experimental Protocols

Detailed methodologies for experiments involving YM-900 will be specific to the research being conducted. The following is a generalized protocol for preparing a stock solution for in vitro experiments.

Preparation of a 10 mM Stock Solution of YM-900 in DMSO:

  • Calculate the required mass: Based on the molecular weight of YM-900, calculate the mass needed to prepare the desired volume of a 10 mM solution.

  • Weigh the compound: Following the PPE and handling guidelines for powders, accurately weigh the calculated mass of YM-900 in a chemical fume hood.

  • Dissolve in DMSO: Transfer the weighed YM-900 to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Ensure complete dissolution: Vortex the solution gently until the YM-900 is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualization of AMPA Receptor Signaling

YM-900 acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. The following diagram illustrates a simplified signaling pathway involving the AMPA receptor.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space cluster_antagonist Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_ion Na+ Influx AMPAR->Na_ion Opens Channel Depolarization Depolarization Na_ion->Depolarization Downstream Downstream Signaling Depolarization->Downstream YM900 YM-900 (Antagonist) YM900->AMPAR Blocks

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 900
Reactant of Route 2
Reactant of Route 2
YM 900

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。